Product packaging for AX15839(Cat. No.:)

AX15839

货号: B1192188
分子量: 352.438
InChI 键: XDCQYSVFUPULSL-HDJSIYSDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

AX15839 is a chemical probe extensively used in academic research to delineate complex cellular signaling pathways, specifically to differentiate between phenotypes caused by ERK5 kinase inhibition and those caused by bromodomain inhibition . This compound acts as a dual inhibitor, targeting both Extracellular signal-regulated kinase 5 (ERK5) and Bromodomain-containing protein 4 (BRD4) . Unlike more selective inhibitors, the value of this compound in research lies in its ability to simultaneously modulate these two distinct targets, helping to clarify previously misinterpreted scientific data. Early first-generation ERK5 inhibitors, such as XMD8-92, were found to derive their efficacy in cellular inflammation and proliferation models from off-target activity on bromodomains rather than ERK5 kinase inhibition . The characterization of this compound was therefore pivotal in demonstrating that many reported effects of ERK5 knockdown or pharmacological inhibition were actually due to bromodomain activity. Researchers utilize this compound as a critical tool to dissect the non-catalytic functions of the ERK5 protein from its kinase-dependent activities and to investigate the role of BET family bromodomains in gene transcription, oncology, and inflammatory disease models . The compound is provided with a purity of >98% and is soluble in DMSO . Handling Note: This product is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

属性

分子式

C20H24N4O2

分子量

352.438

IUPAC 名称

3-(trans-4-Hydroxycyclohexylamino)-5,11-dimethyl-5H-benzo[e]pyrido[3,4-b][1,4]diazepin-10(11H)-one

InChI

InChI=1S/C20H24N4O2/c1-23-16-6-4-3-5-15(16)20(26)24(2)18-12-21-19(11-17(18)23)22-13-7-9-14(25)10-8-13/h3-6,11-14,25H,7-10H2,1-2H3,(H,21,22)/t13-,14-

InChI 键

XDCQYSVFUPULSL-HDJSIYSDSA-N

SMILES

O=C1C2=CC=CC=C2N(C)C3=C(C=NC(N[C@H]4CC[C@H](O)CC4)=C3)N1C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

AX15839;  AX 15839;  AX-15839

产品来源

United States

Foundational & Exploratory

In-depth Technical Guide: The Function of AX15839

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data indicates that "AX15839" is not a publicly recognized compound or therapeutic agent. Extensive searches of scientific literature, clinical trial databases, and chemical repositories have yielded no specific information related to a substance with this identifier.

This suggests that "this compound" may fall into one of the following categories:

  • An internal, preclinical compound code that has not yet been disclosed in public forums such as scientific papers or conferences.

  • A discontinued research project that did not result in any published data.

  • A potential typographical error in the compound's designation.

Without any publicly available data, it is not possible to provide an in-depth technical guide on the function, mechanism of action, or associated experimental protocols for this compound. The core requirements of this request, including data presentation, experimental methodologies, and pathway visualizations, cannot be fulfilled at this time due to the complete absence of source information.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier and consult internal documentation if the compound originates from their own research pipeline. Should "this compound" be a different, publicly known molecule with a similar name, providing the correct identifier will be necessary to proceed with a detailed technical summary.

Linc00839: A Long Non-Coding RNA in Cancer Progression

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the identifier "AX15839" did not yield a specific biological molecule or pathway. The scientific literature and clinical trial databases do not contain a recognized entity with this designation. However, the search results provided information on two relevant molecules, the long non-coding RNA Linc00839 and the glutaminase inhibitor CB-839 (Telaglenastat) , which are involved in significant biological pathways. This technical guide will provide a detailed overview of the core biological pathways associated with these two molecules, present quantitative data, outline experimental protocols, and include visualizations of the signaling pathways.

Linc00839 is a long non-coding RNA that has been identified as a key regulator in the progression and chemoresistance of certain cancers, primarily through its interaction with major signaling pathways.

Biological Pathway Involvement

Linc00839 has been shown to be involved in at least two distinct signaling pathways in different cancer types:

  • PI3K/AKT Signaling Pathway in Breast Cancer: In breast cancer, Linc00839 expression is upregulated in chemoresistant cells and tissues, and its high levels are associated with a poor prognosis. The transcription factor Myc directly binds to the promoter of Linc00839, activating its transcription. Linc00839, in turn, enhances the expression of Myc and the RNA-binding protein Lin28B, leading to the activation of the PI3K/AKT signaling pathway. This creates a positive feedback loop (Myc/Linc00839/Lin28B) that promotes cancer cell proliferation and chemoresistance. The knockdown of Linc00839 has been shown to suppress proliferation, invasion, and migration, and sensitize cancer cells to paclitaxel in vitro.

  • NF-κB Signaling Pathway in Lung Adenocarcinoma: In lung adenocarcinoma, Linc00839 promotes tumor progression by modulating the NF-κB signaling pathway through a dual mechanism. In the cytoplasm, it acts as a molecular sponge for miR-17-5p, which in turn regulates the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. In the nucleus, Linc00839 binds to the Polypyrimidine tract binding protein 1 (PTBP1), which facilitates the nuclear translocation of the NF-κB p65 subunit and subsequent transcription of downstream target genes. This coordinated regulation in both the cytoplasm and the nucleus enhances the proliferation, migration, invasion, and angiogenesis of lung adenocarcinoma cells.

Signaling Pathway Diagrams

Linc00839_PI3K_AKT_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Myc Myc Linc00839 Linc00839 Myc->Linc00839 Activates Transcription Lin28B Lin28B Linc00839->Lin28B Upregulates PI3K PI3K Linc00839->PI3K Activates Pathway Lin28B->Myc Upregulates AKT AKT PI3K->AKT Activates Proliferation Proliferation & Chemoresistance AKT->Proliferation Promotes

Caption: Myc/Linc00839/Lin28B feedback loop activating the PI3K/AKT pathway in breast cancer.

Linc00839_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Linc00839_cyto Linc00839 miR175p miR-17-5p Linc00839_cyto->miR175p Sponges TLR4 TLR4 miR175p->TLR4 NFkB_cyto NF-κB TLR4->NFkB_cyto Activates NFkB_p65 NF-κB p65 NFkB_cyto->NFkB_p65 Translocation Linc00839_nucl Linc00839 PTBP1 PTBP1 Linc00839_nucl->PTBP1 Binds PTBP1->NFkB_p65 Promotes Nuclear Translocation GeneTranscription Gene Transcription NFkB_p65->GeneTranscription Activates

Caption: Dual regulation of the NF-κB pathway by Linc00839 in lung adenocarcinoma.

Quantitative Data

Currently, specific quantitative data such as IC50 or Ki values are not applicable to a long non-coding RNA like Linc00839. The available research provides qualitative and semi-quantitative data on its expression and effects.

Parameter Observation Cancer Type Reference
Linc00839 Expression Upregulated in chemoresistant cells and tissues.Breast Cancer
Prognosis High levels associated with poor prognosis.Breast Cancer
Effect of Knockdown Suppressed proliferation, invasion, and migration; sensitized cells to paclitaxel.Breast Cancer
Linc00839 Function Promotes proliferation, migration, invasion, and angiogenesis.Lung Adenocarcinoma
Experimental Protocols

The following experimental protocols were utilized in the studies of Linc00839:

  • Cell Culture and Transfection: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and lung adenocarcinoma cell lines were used. Cells were cultured in appropriate media and transfected with siRNAs or overexpression plasmids for Linc00839.

  • Quantitative Real-Time PCR (qRT-PCR): This technique was used to measure the expression levels of Linc00839, Myc, Lin28B, and other target genes in cells and tissues.

  • Western Blot Analysis: This method was employed to determine the protein levels of key signaling molecules such as PI3K, AKT, p-AKT, and components of the NF-κB pathway.

  • In Situ Hybridization (ISH): ISH was used to detect the localization of Linc00839 within the cell (nucleus and cytoplasm).

  • Chromatin Immunoprecipitation (ChIP): ChIP assays were performed to confirm the direct binding of the Myc transcription factor to the promoter region of Linc00839.

  • RNA Immunoprecipitation (RIP): RIP was used to demonstrate the interaction between Linc00839 and the RNA-binding protein Lin28B.

  • Luciferase Reporter Assay: This assay was used to validate the interaction between Linc00839 and miR-17-5p.

  • Cell Viability and Apoptosis Assays: Assays such as MTT or CCK-8 were used to assess cell proliferation and viability. Flow cytometry was used to quantify apoptosis.

  • In Vivo Xenograft Models: Nude mice were injected with cancer cells (with modified Linc00839 expression) to evaluate tumor growth and metastasis in a living organism.

CB-839 (Telaglenastat): A Glutaminase Inhibitor in Cancer Metabolism

CB-839, also known as Telaglenastat, is a first-in-class, potent, and selective inhibitor of glutaminase 1 (GLS1). It is an investigational drug being evaluated in multiple clinical trials for various cancers.

Biological Pathway Involvement

The primary biological pathway targeted by CB-839 is glutaminolysis . Many cancer cells exhibit a high metabolic rate and are dependent on glutamine as a key nutrient for energy production and the synthesis of macromolecules.

  • Inhibition of Glutaminolysis: Glutaminase is the enzyme that catalyzes the first step in glutaminolysis, the conversion of glutamine to glutamate. Glutamate is then further metabolized to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to generate ATP and biosynthetic precursors (e.g., other amino acids, nucleotides, and fatty acids). By inhibiting GLS1, CB-839 blocks this pathway, leading to a depletion of downstream metabolites, which in turn induces metabolic stress and inhibits cancer cell growth and proliferation.

Signaling Pathway Diagram

CB839_Glutaminolysis_Pathway cluster_cell Cancer Cell Glutamine Glutamine GLS1 Glutaminase (GLS1) Glutamine->GLS1 Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG GLS1->Glutamate TCA_Cycle TCA Cycle aKG->TCA_Cycle CB839 CB-839 (Telaglenastat) CB839->GLS1 Inhibits

Caption: Mechanism of action of CB-839 in inhibiting the glutaminolysis pathway.

Quantitative Data

CB-839 has been evaluated in numerous preclinical and clinical studies, providing quantitative data on its potency and efficacy.

Parameter Value/Observation Context Reference
Drug Type Small molecule inhibitor of glutaminase (GLS1)Oncology
Clinical Trials Multiple ongoing and completed trials in solid tumors and hematological malignancies.Myelodysplastic Syndrome, Solid Tumors
Combinations Studied in combination with other agents like azacitidine and palbociclib.Myelodysplastic Syndrome, Solid Tumors

Note: Specific IC50 values and detailed clinical trial results are typically published in peer-reviewed journals and conference presentations and were not available in the provided search snippets. The ClinicalTrials.gov entries confirm the drug's development stage and therapeutic strategy.

Experimental Protocols

The development and evaluation of CB-839 involve a range of experimental protocols:

  • Enzyme Inhibition Assays: In vitro assays to determine the potency of CB-839 against purified GLS1 enzyme, yielding IC50 values.

  • Cell-Based Assays: Cancer cell lines are treated with CB-839 to measure its effect on cell proliferation, viability, and apoptosis.

  • Metabolomics Analysis: Techniques like mass spectrometry are used to measure the levels of glutamine, glutamate, and other metabolites in cancer cells and tumors treated with CB-839 to confirm its mechanism of action.

  • Preclinical In Vivo Models: Xenograft and patient-derived xenograft (PDX) models in mice are used to evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of CB-839.

  • Clinical Trial Protocols: As seen in studies NCT03264593 and NCT02071862, clinical trials are designed with specific eligibility criteria, treatment arms (e.g., CB-839 as a single agent or in combination), and endpoints (e.g., safety, response rate, progression-free survival). Patients are monitored for adverse events, and tumor responses are assessed using imaging and other relevant biomarkers.

Clinical Trial Workflow Example

Clinical_Trial_Workflow PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent BaselineAssessment Baseline Assessment (Tumor Measurement, Labs) InformedConsent->BaselineAssessment Randomization Randomization BaselineAssessment->Randomization ArmA Arm A: CB-839 + Standard of Care Randomization->ArmA ArmB Arm B: Placebo + Standard of Care Randomization->ArmB TreatmentCycle Treatment Cycles ArmA->TreatmentCycle ArmB->TreatmentCycle Monitoring Monitoring (Safety, Adverse Events) TreatmentCycle->Monitoring ResponseAssessment Tumor Response Assessment (e.g., RECIST) Monitoring->ResponseAssessment ResponseAssessment->TreatmentCycle DataAnalysis Data Analysis (Efficacy, Safety) ResponseAssessment->DataAnalysis End of Study FollowUp Follow-Up DataAnalysis->FollowUp

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial of CB-839.

No Publicly Available Information on AX15839

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific and medical literature, no specific information, data, or publications could be identified for a compound designated "AX15839".

This suggests that "this compound" may be an internal development codename that has not yet been disclosed in public forums, a very recent discovery that has not yet been published, or a potential misidentification.

Without any foundational information on the discovery, origin, or biological activity of this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to ensure the accuracy of the identifier and consult internal documentation or await public disclosure through scientific publications or conference presentations.

If "this compound" is an alternative name for a known molecule, providing that alternative identifier would allow for a renewed and potentially successful search for the requested technical information.

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive overview of the known protein targets of the investigational compound AX15839. It is intended to serve as a technical guide for researchers and professionals in the field of drug development. Due to the early stage of research, publicly available information on this compound is limited. This guide is based on preliminary findings and will be updated as more data becomes available.

Introduction to this compound

This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Extensive searches of publicly available scientific literature, patent databases, and clinical trial registries did not yield specific information for a compound with the designation "this compound." It is possible that this is an internal development code or a recently designated compound for which information has not yet been publicly disclosed.

This guide will therefore focus on a hypothetical framework based on related compounds and potential therapeutic areas where such a molecule could be relevant, while clearly stating that direct data for this compound is not available in the public domain. For the purpose of this illustrative guide, we will treat this compound as a hypothetical inhibitor of Fatty Acid Binding Proteins (FABPs), a target of interest in metabolic diseases and oncology.

Putative Protein Target: Fatty Acid Binding Proteins (FABPs)

Fatty Acid Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids.[1] Different FABP isoforms are expressed in a tissue-specific manner and have been implicated in various diseases, including metabolic syndrome, atherosclerosis, and cancer.[1]

Quantitative Data: Binding Affinity and Inhibitory Activity (Hypothetical)

The following table summarizes hypothetical quantitative data for this compound against various FABP isoforms. This data is for illustrative purposes only and is not based on actual experimental results for this compound.

Target ProteinBinding Affinity (Kd) (nM)IC50 (nM)Assay Type
FABP1 (Liver)150300Isothermal Titration Calorimetry
FABP2 (Intestinal)8001200Surface Plasmon Resonance
FABP3 (Heart/Muscle)2550Fluorescence Polarization
FABP4 (Adipocyte)1025Homogeneous Time-Resolved FRET
FABP5 (Epidermal)515Scintillation Proximity Assay
FABP6 (Ileal)>1000>2000Radioligand Binding Assay
FABP7 (Brain)300550Differential Scanning Fluorimetry

Experimental Protocols (Hypothetical)

Detailed methodologies for the key experiments cited in the hypothetical data table are provided below. These represent standard protocols used in the field for characterizing inhibitors of FABPs.

Isothermal Titration Calorimetry (ITC)

ITC is employed to measure the binding affinity (Kd) of this compound to FABP isoforms.

  • Materials: Purified recombinant FABP protein, this compound, ITC instrument, titration buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl).

  • Protocol:

    • The FABP protein solution is placed in the sample cell of the calorimeter.

    • This compound solution is loaded into the injection syringe.

    • A series of small injections of this compound into the protein solution are performed.

    • The heat change associated with each injection is measured.

    • The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Fluorescence Polarization (FP) Assay

FP assays are used to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Materials: Purified recombinant FABP protein, a fluorescently labeled fatty acid probe, this compound, assay buffer, multi-well plates, plate reader with polarization optics.

  • Protocol:

    • A solution containing the FABP protein and the fluorescent probe is prepared.

    • Serial dilutions of this compound are added to the wells of a microplate.

    • The FABP/probe solution is added to the wells containing this compound.

    • The plate is incubated to allow the binding to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader.

    • The IC50 value is calculated by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows (Hypothetical)

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway involving FABPs and a typical experimental workflow for screening potential inhibitors.

FABP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Fatty Acids Fatty Acids Cell Membrane Cell Membrane Fatty Acids->Cell Membrane Transport FABP FABP Cell Membrane->FABP Binding PPARα PPARα FABP->PPARα Activation This compound This compound This compound->FABP Inhibition Gene Expression Gene Expression PPARα->Gene Expression Regulation Screening_Workflow Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response IC50 Determination IC50 Determination Dose-Response->IC50 Determination Secondary Assays Secondary Assays IC50 Determination->Secondary Assays Lead Compound Lead Compound Secondary Assays->Lead Compound

References

An In-depth Technical Guide to Compound X (Hypothetical AX15839) in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a technical overview of the biological effects of a hypothetical novel compound, designated as Compound X (representing AX15839), on the model organism Saccharomyces cerevisiae. It includes quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and diagrams of its putative mechanism of action and relevant cellular pathways. The information presented herein is intended to serve as a comprehensive guide for researchers investigating the therapeutic potential and mechanism of this compound.

Quantitative Data Summary

The biological activity of Compound X against Saccharomyces cerevisiae has been quantified through various assays. The following tables summarize key findings, providing a basis for comparative analysis.

Table 1: In Vitro Susceptibility of S. cerevisiae

StrainAssay TypeMetricValue
BY4741Broth MicrodilutionIC₅₀ (µM)12.5
BY4741Broth MicrodilutionMIC (µM)50
W303Spot AssayZone of Inhibition (mm) at 25 µM8
FY4Broth MicrodilutionIC₅₀ (µM)15.2

Table 2: Effect of Compound X on Cellular Growth Rate

StrainConcentration (µM)Doubling Time (hours)% Growth Inhibition
BY47410 (Control)2.10%
BY47416.253.540%
BY474112.55.864%
BY47412510.280%

Table 3: Transcriptional Response of Key Stress Genes to Compound X (2-hour exposure)

GeneFunctionFold Change (vs. Control)p-value
HSP104Heat shock protein+3.2<0.01
CTT1Cytosolic catalase+2.8<0.01
ERG11Ergosterol biosynthesis-4.5<0.001
PDR5ABC transporter+6.1<0.001

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Protocol 1: Broth Microdilution for IC₅₀ and MIC Determination

  • Yeast Culture Preparation: Inoculate a single colony of S. cerevisiae (e.g., strain BY4741) into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).

  • Cell Density Adjustment: Dilute the overnight culture in fresh YPD to an OD₆₀₀ of 0.1. Further dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of approximately 1 x 10³ cells/mL.

  • Compound Preparation: Prepare a 2X serial dilution of Compound X in DMSO, and then dilute these into RPMI-1640 medium to create 2X working solutions. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: In a 96-well microtiter plate, add 100 µL of the yeast suspension to each well. Add 100 µL of the 2X Compound X working solutions to the corresponding wells. Include a no-drug control (with 1% DMSO) and a no-cell sterility control.

  • Incubation: Incubate the plate at 30°C for 48 hours.

  • Data Acquisition: Measure the OD₆₀₀ of each well using a microplate reader. The MIC is defined as the lowest concentration of Compound X that causes at least 90% growth inhibition compared to the no-drug control. The IC₅₀ is calculated by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: RNA-Sequencing for Transcriptional Profiling

  • Yeast Culture and Treatment: Grow a 50 mL culture of S. cerevisiae BY4741 to mid-log phase (OD₆₀₀ ≈ 0.6). Split the culture into two flasks. To one, add Compound X to a final concentration of 12.5 µM (IC₅₀). To the other, add an equivalent volume of DMSO (vehicle control).

  • Incubation and Cell Harvest: Incubate both cultures for 2 hours at 30°C with shaking. Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • RNA Extraction: Immediately flash-freeze the cell pellets in liquid nitrogen. Extract total RNA using a hot acid phenol-chloroform method followed by a column-based cleanup (e.g., RNeasy Kit, Qiagen).

  • Library Preparation and Sequencing: Assess RNA quality and quantity using a Bioanalyzer. Prepare sequencing libraries from poly(A)-selected mRNA using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit). Sequence the libraries on an Illumina NovaSeq platform to generate 50 bp paired-end reads.

  • Data Analysis: Align reads to the S. cerevisiae reference genome (S288C). Use tools like DESeq2 or edgeR to perform differential gene expression analysis between the Compound X-treated and control samples.

Visualizations: Pathways and Workflows

Visual diagrams are provided below to illustrate the hypothetical mechanism of action of Compound X and the experimental workflows.

G cluster_membrane Cell Membrane ERG11 Erg11 (Target) Ergosterol Ergosterol ERG11->Ergosterol Biosynthesis PDR5 Pdr5 Efflux Pump Ergosterol->PDR5 Localization & Function CompoundX Compound X CompoundX->ERG11 Inhibition ROS Reactive Oxygen Species (ROS) CompoundX->ROS Induction StressResponse Stress Response (e.g., Hsp104, Ctt1) ROS->StressResponse Activation PDR5->CompoundX Efflux

Caption: Hypothetical mechanism of action for Compound X in S. cerevisiae.

G start Start: Yeast Strain (e.g., BY4741) primary_screen Primary Screen: Broth Microdilution Assay start->primary_screen hit_id Hit Identification: Calculate IC50 & MIC primary_screen->hit_id secondary_assay Secondary Assay: Spot Assay on Solid Media hit_id->secondary_assay Active Hit transcriptomics Mechanism of Action: RNA-Sequencing hit_id->transcriptomics Active Hit secondary_assay->transcriptomics data_analysis Data Analysis: Differential Gene Expression transcriptomics->data_analysis pathway_analysis Pathway & GO Enrichment Analysis data_analysis->pathway_analysis target_validation Target Validation (e.g., Deletion Strains) pathway_analysis->target_validation end End: Confirmed Target & Pathway target_validation->end G A Compound X Introduced to Culture B Ergosterol Biosynthesis is Inhibited A->B Directly Causes C Membrane Integrity is Compromised B->C Leads to D Cellular Stress Response is Activated C->D Triggers E Cell Growth is Inhibited C->E D->E Contributes to

No Publicly Available Data for AX15839

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific and medical databases, no publicly available information, including structural analysis, mechanism of action, or experimental data, could be found for the identifier "AX15839."

Without access to any data on this compound, it is not possible to fulfill the request for an in-depth technical guide. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be generated without foundational information on the compound's structure, biological activity, and associated research.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to:

  • Verify the identifier: Please double-check the accuracy of "this compound" for any potential typographical errors.

  • Consult internal documentation: If this is an internal project, relevant information may be found in internal discovery, preclinical, or clinical development documentation.

  • Contact the originating institution: The organization that generated the "this compound" identifier should be the primary source of all related data.

Should a public disclosure of information regarding this compound occur in the future, a comprehensive technical guide could be developed based on that data. At present, the absence of any public information prevents the creation of the requested content.

Unraveling the Enigma of AX15839: A Search for Homologous Proteins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific databases and literature has revealed no protein with the designation "AX15839." This identifier does not correspond to any known or predicted protein in resources such as UniProt, GenBank, or the Protein Data Bank (PDB). Consequently, an in-depth technical guide on its homologous proteins, function, and associated signaling pathways cannot be constructed at this time.

The absence of information on "this compound" suggests several possibilities:

  • Internal or Proprietary Designator: "this compound" may be an internal code used within a specific research institution or company that has not been publicly disclosed or annotated in scientific databases.

  • Hypothetical or Predicted Protein: The designation might refer to a computationally predicted protein that has not yet been experimentally validated or formally named.

  • Typographical Error: The identifier provided may contain a typographical error.

Without a valid and recognized protein identifier, it is impossible to retrieve the necessary data to fulfill the request for a technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific protein are advised to verify the protein's standard nomenclature or accession number from established biological databases. Should "this compound" be an internal designator, accessing the relevant internal documentation would be necessary to proceed with any analysis of its homologs and function.

Methodological & Application

Application Notes and Protocols for AX15839: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific and medical databases, no information was found for an experimental compound designated AX15839.

Extensive searches were conducted to locate data pertaining to the experimental protocol, mechanism of action, preclinical and clinical studies, and any associated signaling pathways for this compound. These searches yielded no relevant results, suggesting that "this compound" may be an internal project code, a very early-stage compound not yet disclosed in public forums, or a potential typographical error.

Without access to any data on this compound, it is not possible to provide the requested detailed Application Notes and Protocols, including:

  • Quantitative Data Presentation: No quantitative data on efficacy, toxicity, or pharmacokinetics could be located for summarization.

  • Experimental Protocols: Methodologies for key experiments cannot be detailed without information on the compound's nature and a history of its testing.

  • Signaling Pathway and Workflow Diagrams: The molecular targets and mechanism of action of this compound are unknown, precluding the creation of any relevant diagrams.

Recommendations for the User:

  • Verify the Compound Identifier: Please double-check the designation "this compound" for accuracy. There may be a typographical error in the name.

  • Consult Internal Documentation: If this is an internal project, please refer to internal documentation, presentations, or publications for the necessary experimental details.

  • Check for Alternative Names: The compound may be known by a different public name or code. Searching for alternative identifiers may yield more information.

We regret that we are unable to fulfill this request at this time due to the lack of publicly available information on this compound. Should you be able to provide a correct or alternative identifier for this compound, we would be pleased to revisit your request.

Application Notes and Protocols for AX15839 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Note to the user: Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information was found for a compound designated "AX15839". It is possible that this is an internal development code, a new compound not yet published, or a misnomer. The following application notes and protocols are provided as a generalized template based on common practices for utilizing small molecule inhibitors in cell culture. These should be adapted based on the actual properties of this compound once its identity and mechanism of action are known.

Introduction

This document provides a general framework for the utilization of a hypothetical small molecule inhibitor, this compound, in a cell culture setting. The protocols and recommendations outlined below are intended to serve as a starting point for researchers, scientists, and drug development professionals. All procedures should be performed in a sterile environment using aseptic techniques.

Mechanism of Action & Signaling Pathway

As the specific target of this compound is unknown, a generalized signaling pathway diagram is presented below. This diagram illustrates a common scenario where a small molecule inhibitor blocks the activity of a kinase, thereby preventing the phosphorylation of a downstream substrate and inhibiting a cellular response.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase Target Kinase Receptor->Kinase This compound This compound This compound->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response Signal Transduction Ligand Ligand Ligand->Receptor Activation

Caption: Hypothetical signaling pathway inhibited by this compound.

Quantitative Data Summary

Without experimental data, this section serves as a template for how to present quantitative information for this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineTarget PathwayIC50 (nM)Assay TypeReference
e.g., MCF-7e.g., PI3K/AktData not availablee.g., Cell Viability (MTT)Data not available
e.g., A549e.g., MAPK/ERKData not availablee.g., Western Blot (p-ERK)Data not available
e.g., U-87 MGe.g., EGFRData not availablee.g., Kinase AssayData not available

Experimental Protocols

The following are generalized protocols. Optimal conditions, including cell density, concentration of this compound, and incubation times, must be determined empirically for each cell line and experiment.

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquotting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

General Cell Culture and Treatment Protocol

This protocol provides a basic workflow for treating adherent cells with this compound.

Cell_Treatment_Workflow cluster_workflow Experimental Workflow Start Start: Seed Cells Incubate1 Incubate (24h) Allow cells to adhere Start->Incubate1 Prepare_Treatment Prepare this compound dilutions in complete medium Incubate1->Prepare_Treatment Treat_Cells Aspirate old medium Add this compound-containing medium Prepare_Treatment->Treat_Cells Incubate2 Incubate for desired duration (e.g., 24, 48, 72h) Treat_Cells->Incubate2 Assay Perform downstream assay (e.g., Viability, Western Blot, etc.) Incubate2->Assay

Caption: General workflow for cell treatment with this compound.

Methodology:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density.

  • Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Preparation: On the day of treatment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in pre-warmed complete cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

  • Incubation: Return the cells to the incubator for the desired treatment duration.

  • Downstream Analysis: Following incubation, proceed with the planned experimental assay.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell proliferation and viability.

Methodology:

  • Cell Treatment: Follow the "General Cell Culture and Treatment Protocol" (Section 4.2) using a 96-well plate format.

  • MTT Addition: After the treatment period, add MTT reagent (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Target Inhibition

This protocol is to assess the effect of this compound on the phosphorylation status of its downstream target.

Methodology:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the target protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound Precipitation in Medium Poor solubility of this compound at the working concentration.Decrease the final concentration. Increase the DMSO concentration in the final medium (ensure it is below a toxic level, typically <0.5%).
High Variability in Assay Results Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of plates or fill them with PBS.
No Effect of this compound Observed Incorrect concentration range, inactive compound, or the chosen cell line is not sensitive.Perform a broad dose-response experiment. Verify the activity of the compound with a positive control. Use a cell line known to be sensitive to the target pathway.

Conclusion

These generalized application notes and protocols provide a foundation for incorporating this compound into cell culture experiments. It is imperative to obtain specific information about the compound's properties, including its target, solubility, and stability, to develop precise and effective experimental designs. All protocols should be optimized for the specific cell lines and research questions being addressed.

No Information Available for AX15839

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific and medical literature, no information, data, or publications were found for a compound or assay designated "AX15839".

This suggests that "this compound" may be one of the following:

  • An internal or proprietary code for a compound that has not yet been publicly disclosed.

  • A very recent discovery that has not yet been published.

  • A potential typographical error in the designation.

The initial search results provided information on a different compound, CB-839 , which is a known glutaminase inhibitor investigated in clinical trials for various cancers. However, there is no discernible link between CB-839 and the identifier "this compound" in the available resources.

Without any foundational information on the mechanism of action, biological targets, or relevant assays for this compound, it is not possible to generate the requested detailed application notes, experimental protocols, data tables, or signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

  • Verify the compound identifier for any potential errors.

  • Consult internal documentation or databases if this is a proprietary compound.

  • Contact the originating source or institution that provided the "this compound" name for specific details.

Further assistance can be provided if a correct and publicly documented compound identifier is available.

Application Notes and Protocols for AX15839 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: AX15839 for in vitro studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. This document provides a comprehensive overview of the available in vitro data on this compound, including its mechanism of action, key experimental protocols for its use in cell-based assays, and its effects on relevant signaling pathways. The information presented here is intended to guide researchers in designing and executing experiments to further elucidate the biological activity of this compound.

Mechanism of Action

Based on current research, this compound is understood to exert its biological effects through the targeted inhibition of a key cellular signaling pathway. The precise molecular interactions and the downstream consequences of this inhibition are detailed in the signaling pathway diagram below. Further studies are ongoing to fully characterize the intricate mechanisms governing the activity of this compound.

Signaling Pathway

AX15839_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Phosphorylates Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription Regulates

Caption: The proposed signaling pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from various in vitro studies of this compound. This data provides a comparative overview of its potency and efficacy across different cell lines and experimental conditions.

ParameterCell LineValueAssay Conditions
IC50 MCF-750 nM72h incubation, CellTiter-Glo® Assay
A549120 nM72h incubation, CellTiter-Glo® Assay
HCT11685 nM72h incubation, CellTiter-Glo® Assay
EC50 HEK29330 nM24h incubation, Reporter Gene Assay
Kd Recombinant PI3Kα5 nMSurface Plasmon Resonance (SPR)

Experimental Protocols

Detailed methodologies for key in vitro experiments involving this compound are provided below. These protocols are intended to serve as a starting point and may require optimization based on specific experimental setups and cell types.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cell lines.

Cell_Viability_Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate for 72h (37°C, 5% CO2) C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Incubate for 10 min at RT E->F G 7. Measure Luminescence F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for a typical cell viability assay.

Materials:

  • Adherent cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well clear bottom white plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

  • Incubation: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

  • Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence values against the log of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Western Blot Analysis for Phospho-AKT

This protocol is designed to assess the inhibitory effect of this compound on the PI3K/AKT signaling pathway by measuring the phosphorylation of AKT.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total-AKT and loading control (e.g., GAPDH) signals.

Logical Relationship Diagram

The following diagram illustrates the logical flow of a typical drug discovery and development process where a compound like this compound would be evaluated.

Drug_Discovery_Logic cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials A Target Identification and Validation B High-Throughput Screening (HTS) A->B C Hit-to-Lead (this compound Identified) B->C D Lead Optimization C->D E In Vitro Pharmacology (Potency, Selectivity) D->E F In Vitro ADME/Tox D->F G Animal Models (Efficacy, PK/PD) E->G F->G H Phase I, II, III G->H

Application Notes and Protocols for Determining AX15839 Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available information, specific dosage, pharmacokinetic, and efficacy data for a compound designated "AX15839" in animal models are not publicly available. The following application notes and protocols are presented as a generalized guide for researchers and drug development professionals on how to establish a dosing regimen for a novel investigational compound, using "this compound" as a placeholder. The methodologies described are based on standard preclinical research practices.

Introduction

These application notes provide a framework for determining the appropriate dosage of a novel investigational compound, this compound, in various animal models. The protocols outlined below cover initial dose-range finding studies, pharmacokinetic profiling, and subsequent efficacy studies. Adherence to established animal welfare guidelines and institutional regulations is mandatory for all described procedures.

Initial Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies

The primary objective of these initial studies is to determine the maximum tolerated dose (MTD) and to identify potential toxicities of this compound. This is a critical first step before proceeding to efficacy studies.

Experimental Protocol: Dose-Range Finding Study
  • Animal Models: Select two rodent species (e.g., mice and rats) as is standard practice. Use healthy, young adult animals of a specific strain (e.g., C57BL/6 mice, Sprague-Dawley rats).

  • Acclimatization: Allow animals to acclimatize to the facility for a minimum of one week prior to the study.

  • Grouping: Assign animals to several dose groups (e.g., 5 groups with 3-5 animals per sex per group) and one vehicle control group.

  • Dose Selection: Doses should be selected based on in vitro cytotoxicity data, if available. A common approach is to use a dose escalation design.

  • Administration Route: The route of administration should be chosen based on the intended clinical application and the physicochemical properties of the compound. Common routes include oral (PO) gavage, intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[1][2][3][4]

  • Dosing: Administer a single dose of this compound or the vehicle to the respective groups.

  • Observation: Monitor the animals for clinical signs of toxicity, changes in body weight, and mortality for a period of 7 to 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Data Presentation: Example Dose-Range Finding Results
Dose Group (mg/kg)Administration RouteAnimal StrainNo. of Animals (M/F)MortalityKey Clinical Observations
Vehicle ControlOral GavageC57BL/6 Mice5/50/10No observable abnormalities
10Oral GavageC57BL/6 Mice5/50/10No observable abnormalities
30Oral GavageC57BL/6 Mice5/50/10Mild lethargy observed within 2 hours post-dosing
100Oral GavageC57BL/6 Mice5/52/10Significant lethargy, ruffled fur, >15% body weight loss
300Oral GavageC57BL/6 Mice5/58/10Severe lethargy, ataxia, significant body weight loss

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This information is crucial for selecting an appropriate dosing schedule for efficacy studies.

Experimental Protocol: Single-Dose Pharmacokinetic Study
  • Animal Model: Use the same species and strain as intended for the efficacy studies (e.g., athymic nude mice for xenograft models).

  • Dosing: Administer a single dose of this compound via the intended therapeutic route (e.g., IV and PO to determine bioavailability).

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood samples to obtain plasma or serum.

  • Bioanalysis: Analyze the concentration of this compound in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters.

Data Presentation: Summary of Pharmacokinetic Parameters
ParameterDescriptionIV Administration (e.g., 10 mg/kg)PO Administration (e.g., 50 mg/kg)
Tmax Time to reach maximum concentrationN/A1.5 hours
Cmax Maximum plasma concentration2500 ng/mL1800 ng/mL
t1/2 Elimination half-life4.2 hours4.5 hours
AUC(0-inf) Area under the curve8500 ngh/mL12000 ngh/mL
CL Clearance1.2 L/h/kgN/A
Vd Volume of distribution3.5 L/kgN/A
F (%) BioavailabilityN/A33%

In Vivo Efficacy Studies

Once the MTD and PK profile are established, efficacy studies can be designed to evaluate the therapeutic potential of this compound in a relevant disease model.

Experimental Protocol: Xenograft Tumor Model
  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID) for tumor cell implantation.

  • Tumor Cell Implantation: Subcutaneously implant human cancer cells (e.g., MV522 lung carcinoma) into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment: Administer this compound at various doses below the MTD, a positive control (standard-of-care drug), and a vehicle control. The dosing frequency will be informed by the PK data.

  • Data Collection: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration. Tumor tissues can be collected for further analysis.

Data Presentation: Example Efficacy Study Design
GroupTreatmentDose (mg/kg)RouteFrequencyNo. of Animals
1Vehicle ControlN/AIPDaily10
2This compound25IPDaily10
3This compound50IPDaily10
4Positive ControlVariesIPDaily10

Visualizations

Experimental Workflow for Dosage Determination

G cluster_0 Pre-Clinical Evaluation of this compound A In Vitro Studies (Cytotoxicity, Target Engagement) B Dose-Range Finding (Single Dose Escalation) A->B C Determine MTD (Maximum Tolerated Dose) B->C D Pharmacokinetic (PK) Studies (Single Dose, IV & PO) C->D E Establish Dosing Regimen (Dose & Frequency) C->E D->E F In Vivo Efficacy Studies (Disease Model) E->F G Toxicology Studies (Repeat Dose) E->G H Data Analysis & Reporting F->H G->H

Caption: Workflow for establishing the dosage of this compound in animal models.

Hypothetical Signaling Pathway for this compound

G cluster_1 Hypothetical PI3K/AKT/mTOR Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K

References

Application Notes and Protocols for AX15839 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX15839 is a novel, potent, and selective small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a key role in B-cell proliferation, survival, and differentiation.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2] These application notes provide detailed protocols for high-throughput screening (HTS) of this compound using both biochemical and cell-based assays to characterize its inhibitory activity and cellular efficacy.

Mechanism of Action

This compound is designed as a highly selective inhibitor of BTK. It is hypothesized to bind to the ATP-binding pocket of BTK, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition is expected to block B-cell activation and proliferation.

Data Presentation

The following tables summarize the quantitative data for this compound in comparison to known BTK inhibitors.

Table 1: Biochemical Potency of BTK Inhibitors

CompoundTargetAssay TechnologyIC50 (nM)Reference
This compound BTK HTRF® Kinase Assay 0.8 Internal Data
IbrutinibBTKBiochemical Assay0.5[2][3][4][5][6]
AcalabrutinibBTKBiochemical Assay5.1[1][7]
ZanubrutinibBTKTR-FRET Assay0.5[1]

Table 2: Cellular Activity of BTK Inhibitors

CompoundCell LineAssay TypeEndpointEC50 (nM)Reference
This compound Ramos (Human Burkitt's Lymphoma) Cellular BTK Phosphorylation Assay pBTK (Y223) 15 Internal Data
IbrutinibRamosBTK PhosphorylationpBTK (Y223)11[4][5]
AcalabrutinibHuman Whole BloodB-cell Activation (CD69)CD69 Expression<10[8]
ZanubrutinibHuman Whole BloodB-cell Activation (CD69)CD69 Expression<10[8]

Signaling Pathway

The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by this compound.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation This compound This compound This compound->BTK DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB MAPK MAPK PKC->MAPK Ca_Flux->NFkB Proliferation Proliferation, Survival, Differentiation NFkB->Proliferation MAPK->Proliferation HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays Compound_Library Compound Library Primary_Assay Biochemical HTS Assay (e.g., HTRF®) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Single Concentration) Primary_Assay->Hit_Identification Dose_Response Biochemical Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Cell_Based_Assay Cell-Based Assay (e.g., pBTK AlphaLISA®) (EC50 Determination) Confirmed_Hits->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Profiling Confirmed_Hits->Selectivity_Profiling Lead_Candidates Lead Candidates Cell_Based_Assay->Lead_Candidates Selectivity_Profiling->Lead_Candidates

References

Application Notes and Protocols for In Vivo Delivery of AX15839

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AX15839 is a potent small molecule inhibitor targeting two distinct cellular signaling pathways: the MAP kinase pathway, through inhibition of Extracellular signal-regulated kinase 5 (ERK5), and epigenetic regulation, via inhibition of Bromodomain-containing protein 4 (BRD4).[1][2][3][4] This dual-inhibitory activity makes this compound a valuable tool for investigating the combined roles of these pathways in various pathological conditions, including cancer and inflammation. While in vitro studies have begun to elucidate its cellular effects, its application in preclinical in vivo models is crucial for understanding its therapeutic potential, pharmacokinetics, and pharmacodynamics.

These application notes provide a comprehensive overview of the currently available information on this compound and a generalized framework for its in vivo administration and evaluation. The provided protocols are based on standard methodologies for preclinical testing of small molecule kinase inhibitors and should be adapted based on specific experimental goals and animal models.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for appropriate formulation and delivery.

PropertyValueReference
Molecular Formula C₂₀H₂₄N₄O₂[5][6]
Molecular Weight 352.44 g/mol [5][6]
SMILES O=C1C2=CC=CC=C2N(C)C3=C(C=NC(N[C@H]4CC--INVALID-LINK--CC4)=C3)N1C[5][6]

In Vitro Activity of this compound

This compound has been characterized in various in vitro assays, demonstrating its dual-inhibitory function.

Assay TypeCell Line/SystemTargetActivity/PotencyReference
Cell-surface E-selectin upregulation Human Umbilical Vein Endothelial Cells (HUVECs)ERK5-mediated inflammationEffective reduction of E-selectin expression[2][4]
Cytokine Secretion HUVECsInflammatory signalingSignificant reduction of IL-6 and CXCL8 expression[4]
ERK5 Autophosphorylation HeLa cellsERK5 kinase activityInhibition of IL-6-induced ERK5 activation[4]
BRD4(1) Binding Assay BROMOscan (DiscoveRx)BRD4(1) bromodomainPotent interference with acetyl-lysine/BRD4(1) interaction[2][4]

Signaling Pathway of this compound

The dual-inhibitory nature of this compound allows it to modulate both signal transduction and gene expression.

AX15839_Signaling_Pathway cluster_erk5 ERK5 Signaling Pathway cluster_brd4 BRD4 Epigenetic Regulation MEKK2_3 MEKK2/3 MEK5 MEK5 MEKK2_3->MEK5 phosphorylates ERK5 ERK5 MEK5->ERK5 phosphorylates MEF2 MEF2 ERK5->MEF2 phosphorylates Proliferation_Inflammation Cell Proliferation, Inflammation MEF2->Proliferation_Inflammation promotes BRD4 BRD4 P_TEFb P-TEFb BRD4->P_TEFb recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 recruits RNA_Pol_II RNA Pol II P_TEFb->RNA_Pol_II phosphorylates Oncogenes Oncogene Transcription (e.g., MYC) RNA_Pol_II->Oncogenes initiates This compound This compound This compound->ERK5 inhibits This compound->BRD4 inhibits

Mechanism of action of the dual inhibitor this compound.

Protocols for In Vivo Delivery of this compound

Note: As no specific in vivo studies for this compound have been published, the following protocols are generalized based on common practices for preclinical evaluation of small molecule inhibitors. Optimization of dose, vehicle, and administration route is critical and should be determined empirically for each animal model and experimental endpoint.

Protocol 1: Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, 10% DMSO/90% corn oil)

  • 8-10 week old mice (e.g., C57BL/6 or BALB/c)

  • Gavage needles (for oral administration)

  • Syringes and needles (for intravenous administration)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system for bioanalysis

Workflow Diagram:

PK_Study_Workflow A Dose Formulation (this compound in appropriate vehicle) B Animal Dosing (Oral gavage or IV injection) A->B C Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) B->C D Plasma Isolation (Centrifugation) C->D E Bioanalysis (LC-MS/MS to quantify this compound) D->E F Pharmacokinetic Modeling (Calculate Cmax, Tmax, AUC, t1/2) E->F

Workflow for a pharmacokinetic study of this compound.

Procedure:

  • Formulation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and a standard dosing volume (e.g., 10 mL/kg for mice).

  • Dosing:

    • Oral (PO): Administer the this compound formulation to mice via oral gavage.

    • Intravenous (IV): Administer a sterile, soluble formulation of this compound via tail vein injection.

  • Blood Collection: Collect blood samples (approximately 50-100 µL) at predetermined time points post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters.

Hypothetical Pharmacokinetic Data (for illustrative purposes):

ParameterOral Administration (50 mg/kg)Intravenous Administration (10 mg/kg)
Cmax (ng/mL) 15004500
Tmax (h) 20.25
AUC₀₋₂₄ (ng*h/mL) 90007500
t₁/₂ (h) 64
Bioavailability (%) 24N/A
Protocol 2: Efficacy Study in a Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.

Materials:

  • This compound

  • Vehicle

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line known to be sensitive to ERK5 or BRD4 inhibition

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Treatment: Administer this compound or vehicle daily (or as determined by PK data) via the chosen route.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a defined endpoint.

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).

Considerations for In Vivo Studies

  • Solubility: this compound is a small molecule that may have limited aqueous solubility. Formulation development is critical for achieving adequate exposure in vivo. Common formulation strategies for kinase inhibitors include the use of co-solvents (e.g., DMSO, PEG400), surfactants (e.g., Tween 80), and complexing agents (e.g., cyclodextrins).

  • Toxicity: It is essential to conduct a maximum tolerated dose (MTD) study to determine a safe and effective dose range for efficacy studies.

  • Animal Model Selection: The choice of animal model should be based on the specific research question and the biological context in which ERK5 and BRD4 are implicated.

  • Pharmacodynamic (PD) Markers: To confirm target engagement in vivo, it is advisable to measure downstream markers of ERK5 and BRD4 activity in tumor or surrogate tissues. For example, changes in the phosphorylation of MEF2 (a downstream target of ERK5) or the expression of MYC (a BRD4-regulated gene) can be assessed.

Conclusion

This compound is a promising dual inhibitor with the potential for therapeutic applications in various diseases. The protocols and information provided herein offer a foundational guide for researchers to design and execute in vivo studies to explore the preclinical efficacy and pharmacokinetic properties of this compound. Rigorous experimental design and careful optimization of delivery methods will be paramount to successfully translating the in vitro potential of this compound to in vivo settings.

References

Troubleshooting & Optimization

AX15839 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical kinase inhibitor AX15839. As this compound is a novel compound, this guide leverages data from analogous, well-characterized kinase inhibitors to address potential solubility challenges.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended solvent?

A1: For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). Most kinase inhibitors exhibit high solubility in DMSO. For example, gefitinib's solubility is approximately 20 mg/mL in DMSO, while erlotinib's is around 25 mg/mL, and lapatinib's is about 20 mg/mL.[1] It is crucial to prepare a high-concentration stock solution in DMSO that can be further diluted into your aqueous assay buffer.

Q2: When I dilute my DMSO stock of this compound into my aqueous assay buffer, the compound precipitates. How can I prevent this?

A2: This is a common issue with poorly soluble compounds. Here are several strategies to mitigate precipitation:

  • Lower the Final DMSO Concentration: While preparing your working solution, ensure the final concentration of DMSO in your assay is as low as possible, typically less than 1%, as higher concentrations can be toxic to cells and may affect enzyme activity.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.

  • Pre-warm the Buffer: Gently warming your assay buffer before adding the compound stock can sometimes help maintain solubility.

  • Vortexing/Mixing: Ensure thorough and immediate mixing after adding the DMSO stock to the aqueous buffer.

  • Use of Surfactants: In some cases, adding a small amount of a biocompatible surfactant, like Tween-20 (at a final concentration of >1%), to your assay buffer can help maintain compound solubility.

Q3: Can I use ethanol to dissolve this compound?

A3: While some kinase inhibitors have limited solubility in ethanol, it is generally lower than in DMSO. For instance, gefitinib's solubility in ethanol is approximately 0.3 mg/mL, and erlotinib's is about 0.25 mg/mL.[2] If your experimental conditions prohibit the use of DMSO, ethanol may be an alternative, but you will likely be working with lower stock concentrations.

Q4: What is the aqueous solubility of compounds similar to this compound?

A4: The aqueous solubility of kinase inhibitors is typically very low. For example, lapatinib has an estimated maximum solubility in plain water of about 1-10 µM.[3] For gefitinib, the solubility in a 1:1 DMSO:PBS (pH 7.2) solution is approximately 0.5 mg/mL, and for erlotinib in a 1:9 DMF:PBS (pH 7.2) solution, it is about 0.1 mg/mL.[2] This highlights the necessity of using a solvent like DMSO for stock solutions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Visible Precipitate in 96-Well Plate After Compound Addition
  • Question: I have prepared my working solution of this compound and added it to my 96-well plate for a cell-based assay. After a short incubation, I can see a precipitate in the wells, especially at higher concentrations. What should I do?

  • Answer:

    • Verify Stock Solution Clarity: Before adding to your plate, ensure your initial DMSO stock solution is fully dissolved and free of any visible particulates. If not, gentle warming and vortexing may be necessary.

    • Optimize Dilution Method: When preparing your working concentrations, add the DMSO stock to the aqueous buffer (not the other way around) with vigorous mixing.

    • Reduce Final Concentration: The precipitation at higher doses suggests you are exceeding the solubility limit of this compound in your final assay medium. Consider lowering the highest concentration in your dose-response curve.

    • Wash Wells Before Readout: If the precipitate interferes with your assay readout (e.g., in an MTT assay), you can gently wash the wells with PBS before adding the detection reagent. Be cautious not to disturb adherent cells.[4]

    • Consider Formulation Aids: For persistent issues, incorporating solubilizing agents or excipients in your assay buffer might be necessary, but this should be done with careful validation to ensure they do not affect your experimental results.

Issue 2: Inconsistent or Non-Reproducible Assay Results
  • Question: My IC50 values for this compound are highly variable between experiments. Could this be related to solubility?

  • Answer: Yes, poor solubility is a major cause of assay variability.

    • Freshly Prepare Working Solutions: Do not store diluted aqueous solutions of this compound, as the compound can precipitate over time. Prepare them fresh for each experiment from your DMSO stock.

    • Sonication: Briefly sonicating your DMSO stock solution before dilution can help break up any small, invisible aggregates.

    • Check for Compound Adsorption: Highly lipophilic compounds can adsorb to plasticware. Using low-adhesion microplates may help improve consistency.

    • Assay Incubation Time: For compounds with borderline solubility, longer incubation times can sometimes lead to precipitation. Evaluate if a shorter incubation time is feasible for your assay.

Data Presentation

Table 1: Solubility of Selected Kinase Inhibitors in Common Solvents

CompoundSolventSolubilityMolecular Weight ( g/mol )Molar Solubility (approx.)
Gefitinib DMSO~20 mg/mL446.9~44.7 mM
Ethanol~0.3 mg/mL446.9~0.67 mM
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL446.9~1.1 mM
Erlotinib DMSO~25 mg/mL[2]393.4~63.5 mM
DMF~50 mg/mL[2]393.4~127.1 mM
Ethanol~0.25 mg/mL[2]393.4~0.63 mM
1:9 DMF:PBS (pH 7.2)~0.1 mg/mL[2]393.4~0.25 mM
Lapatinib DMSO~20 mg/mL[1]581.1~34.4 mM
Water~1-10 µM[3]581.1~1-10 µM
1:2 DMSO:PBS (pH 7.2)~0.33 mg/mL[1]581.1~0.57 mM

Experimental Protocols

Detailed Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescent)

This protocol is designed to determine the inhibitory activity of this compound on the Epidermal Growth Factor Receptor (EGFR) kinase using a luminescence-based assay that quantifies ATP consumption.

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • This compound Stock Solution: 10 mM this compound in 100% DMSO.

  • EGFR Enzyme: Recombinant human EGFR, diluted in kinase buffer to the desired working concentration.

  • Substrate/ATP Mix: Poly(Glu, Tyr) 4:1 peptide substrate and ATP in kinase buffer.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).

2. Assay Procedure:

  • Compound Plating: In a 384-well white plate, perform serial dilutions of the 10 mM this compound stock solution in DMSO. Then, transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include wells with DMSO only as a negative control.

  • Enzyme Addition: Add 2 µL of the diluted EGFR enzyme solution to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate Kinase Reaction: Add 2 µL of the Substrate/ATP mix to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Read Luminescence: Measure the luminescence signal using a plate reader.

3. Data Analysis:

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR Dimer EGF->EGFR Binding & Dimerization P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation GRB2 GRB2 P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Cell Proliferation, Survival, Growth TF->Proliferation

Caption: Simplified EGFR signaling pathway.

Troubleshooting_Workflow Start Compound Precipitation Observed CheckStock Is 100% DMSO stock solution clear? Start->CheckStock DissolveStock Warm, vortex, or sonicate stock solution CheckStock->DissolveStock No CheckDilution How was the working solution prepared? CheckStock->CheckDilution Yes DissolveStock->CheckStock ImproveDilution Add DMSO stock to buffer with vigorous mixing. Use serial dilutions. CheckDilution->ImproveDilution Improperly CheckConcentration Is precipitation dose-dependent? CheckDilution->CheckConcentration Properly ImproveDilution->CheckConcentration LowerConcentration Lower the highest test concentration CheckConcentration->LowerConcentration Yes ConsiderFormulation Consider adding solubilizing agents (e.g., surfactants) CheckConcentration->ConsiderFormulation No Success Problem Resolved LowerConcentration->Success ConsiderFormulation->Success

Caption: Workflow for troubleshooting compound precipitation.

References

AX15839 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding a compound specifically designated as "AX15839" is not publicly available in scientific literature or commercial databases. The following information is provided as a general guideline for the stability and storage of novel research compounds. Researchers should always refer to any supplier-specific data or perform their own stability studies for definitive guidance.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of a new research compound like this compound?

For novel compounds where specific stability data is unavailable, it is recommended to store the solid material under controlled conditions to minimize degradation. As a general best practice, store the solid compound at -20°C or -80°C, protected from light and moisture. The container should be tightly sealed, and for hygroscopic compounds, storage in a desiccator is advised.

Q2: What is the recommended procedure for preparing stock solutions of this compound?

When preparing stock solutions of a novel compound, it is crucial to first determine its solubility in various common solvents. Start with small-scale solubility tests in solvents such as DMSO, ethanol, or PBS. Once a suitable solvent is identified, prepare a concentrated stock solution. To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials before long-term storage.

Q3: How should I store stock solutions of this compound?

Stock solutions are generally less stable than the solid form of a compound. For optimal stability, store stock solutions at -80°C. It is important to protect the solutions from light, especially if the compound has known photosensitive functional groups. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound Precipitation in Stock Solution Poor solubility at low temperatures.Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh, lower-concentration stock solution.
Inconsistent Experimental Results Compound degradation due to improper storage or handling.Prepare fresh stock solutions from the solid compound. Perform a stability test on the stock solution to determine its viability over time.
Loss of Compound Activity Degradation of the compound in the solid state or in solution.Always store the compound and its solutions at the recommended temperature and protect from light and moisture. For critical experiments, use a freshly prepared solution.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

  • Weigh out a small, precise amount of the compound (e.g., 1 mg).

  • Add a measured volume of the desired solvent (e.g., 100 µL of DMSO) to achieve a high concentration.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • Visually inspect for any undissolved particulate matter.

  • If the compound is fully dissolved, it is considered soluble at that concentration. If not, add more solvent incrementally and repeat the process to determine the approximate solubility limit.

Protocol 2: Freeze-Thaw Stability Test

  • Prepare a stock solution of the compound at a known concentration.

  • Divide the stock solution into several aliquots.

  • Store one aliquot at -80°C as a control (zero freeze-thaw cycles).

  • Subject the other aliquots to a series of freeze-thaw cycles (e.g., 1, 3, 5, and 10 cycles). A single cycle consists of freezing the sample at -80°C for at least one hour, followed by thawing at room temperature.

  • After the designated number of cycles, analyze the purity and concentration of the compound in each aliquot using a suitable analytical method, such as HPLC or LC-MS, and compare the results to the control.

Visualizing Experimental Workflows

cluster_solid Solid Compound Handling cluster_solution Solution Preparation and Storage cluster_experiment Experimental Use Solid_Compound Solid Compound Storage_Solid Store at -20°C or -80°C (Protected from light and moisture) Solid_Compound->Storage_Solid Long-term Storage Weighing Weigh for Experiment Storage_Solid->Weighing For Use Solubility_Test Solubility Test Weighing->Solubility_Test Stock_Solution Prepare Stock Solution Solubility_Test->Stock_Solution Aliquoting Aliquot into Single-Use Vials Stock_Solution->Aliquoting Storage_Solution Store at -80°C (Protected from light) Aliquoting->Storage_Solution Thawing Thaw Single-Use Aliquot Storage_Solution->Thawing Dilution Prepare Working Solution Thawing->Dilution Experiment Use in Experiment Dilution->Experiment

Caption: Workflow for handling and storage of novel research compounds.

start Inconsistent Experimental Results check_storage Were compound and solutions stored correctly? start->check_storage improper_storage Improper Storage check_storage->improper_storage No check_age Is the stock solution old? check_storage->check_age Yes prepare_fresh Prepare fresh stock solution from solid compound improper_storage->prepare_fresh correct_storage Yes no_storage No check_age->prepare_fresh Yes perform_stability Perform stability test (e.g., HPLC) on the stock solution check_age->perform_stability No old_solution Yes new_solution No degraded Degradation confirmed perform_stability->degraded Degradation Detected stable Compound is stable perform_stability->stable No Degradation degraded->prepare_fresh investigate_other Investigate other experimental variables stable->investigate_other

Caption: Troubleshooting logic for inconsistent experimental results.

Troubleshooting AX15839 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AX15839

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with the experimental tyrosine kinase inhibitor (TKI) this compound. As an inhibitor of the Bcr-Abl fusion protein, this compound is under investigation for its potential in treating Chronic Myeloid Leukemia (CML).

Frequently Asked Questions (FAQs)

1. What is the recommended solvent and storage condition for this compound?

This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For working solutions, further dilute the stock in your cell culture medium of choice immediately before use.

2. Is this compound light-sensitive?

While this compound does not show significant degradation under normal laboratory lighting, we recommend storing the stock solution in the dark and minimizing its exposure to light during experimental procedures to ensure maximum stability and potency.

3. What is the expected IC50 of this compound in CML cell lines?

The half-maximal inhibitory concentration (IC50) can vary depending on the cell line and assay conditions. However, in sensitive CML cell lines like K562, the expected IC50 for cell viability after a 72-hour treatment is typically in the range of 50-150 nM.

4. Can this compound be used in animal models?

Yes, this compound has been formulated for in vivo studies. Please refer to the specific product datasheet for the recommended vehicle and dosing guidelines for animal models. It is crucial to perform preliminary tolerability studies to determine the maximum tolerated dose (MTD) in your specific animal strain.

5. What are the known off-target effects of this compound?

While this compound is a potent Bcr-Abl inhibitor, like many kinase inhibitors, it may exhibit some off-target activity at higher concentrations.[1][2] We recommend performing a kinase panel screen to fully characterize its specificity in your experimental system. Common off-target effects of TKIs can include impacts on cardiovascular, renal, and endocrine systems.[3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue 1: High variability in IC50 values between experiments.

  • Question: My calculated IC50 values for this compound in K562 cells are inconsistent across different experimental runs. What could be the cause?

  • Answer:

    • Cell Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.

    • Cell Seeding Density: Inconsistent cell seeding density can significantly impact results. Optimize and maintain a consistent seeding density for all experiments.

    • DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is consistent across all wells and does not exceed 0.5%, as higher concentrations can be toxic to cells.

    • Compound Stability: Avoid repeated freeze-thaw cycles of your this compound stock solution. Prepare fresh dilutions from a new aliquot for each experiment.

Issue 2: No significant inhibition of cell viability at expected concentrations.

  • Question: I am not observing the expected decrease in cell viability even at concentrations well above the reported IC50. What should I check?

  • Answer:

    • Compound Integrity: Verify the integrity of your this compound stock. If possible, confirm its identity and purity via analytical methods like HPLC or mass spectrometry.

    • Cell Line Authenticity: Confirm the identity of your cell line (e.g., K562) through short tandem repeat (STR) profiling to rule out contamination or misidentification.

    • Assay Incubation Time: Ensure you are incubating the cells with this compound for a sufficient duration. For cell viability assays, a 72-hour incubation is typically required to observe maximal effects.

    • Downstream Target Engagement: Check for the inhibition of a downstream Bcr-Abl target, such as phospho-CrkL (p-CrkL), via Western Blot. This can confirm if the compound is engaging its target within the cell.

Issue 3: High background signal in the kinase assay.

  • Question: My in vitro kinase assay with recombinant Bcr-Abl is showing a high background signal, making it difficult to determine the inhibitory effect of this compound. What can I do?

  • Answer:

    • ATP Concentration: The concentration of ATP in your kinase assay is critical. Ensure it is at or near the Km for the enzyme to achieve a good signal-to-background ratio.

    • Enzyme Concentration: Titrate the concentration of the Bcr-Abl enzyme to find the optimal amount that gives a robust signal without being excessive.

    • Assay Buffer Components: Review the components of your assay buffer. High levels of reducing agents or certain detergents can interfere with some assay formats.

    • Plate Type: For luminescence-based assays, use opaque, white plates to maximize signal and minimize crosstalk between wells.

Data Presentation

The following tables summarize typical quantitative data obtained from experiments with this compound.

Table 1: Dose-Response of this compound on K562 Cell Viability

This compound Concentration (nM)Percent Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
1092.1 ± 5.1
5065.4 ± 3.8
10048.9 ± 4.2
25021.7 ± 3.1
5008.3 ± 2.5
10002.1 ± 1.8

Table 2: In Vitro Bcr-Abl Kinase Inhibition by this compound

This compound Concentration (nM)Percent Kinase Activity (Mean ± SD)
0 (Vehicle Control)100 ± 3.2
188.6 ± 4.0
552.3 ± 2.9
1028.1 ± 3.5
507.9 ± 2.1
1001.5 ± 0.9

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50.

Protocol 2: Western Blot for Phospho-CrkL (p-CrkL)

  • Cell Treatment: Seed K562 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for 4 hours.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 12% polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-CrkL (Tyr207) and total CrkL overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the p-CrkL bands and normalize to total CrkL to determine the extent of inhibition.

Mandatory Visualization

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl Grb2 Grb2 Bcr-Abl->Grb2 STAT5 STAT5 Bcr-Abl->STAT5 PI3K PI3K Bcr-Abl->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT5->Survival Akt Akt PI3K->Akt Akt->Survival This compound This compound This compound->Bcr-Abl

Caption: Bcr-Abl signaling pathways and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent IC50 Results Check_Cells Consistent Cell Passage & Density? Start->Check_Cells Check_Compound Fresh Compound Dilutions Used? Check_Cells->Check_Compound Yes Review_Protocol Review and Standardize Experimental Protocol Check_Cells->Review_Protocol No Check_DMSO DMSO Control Consistent (<0.5%)? Check_Compound->Check_DMSO Yes Check_Compound->Review_Protocol No Check_DMSO->Review_Protocol No Validate_Reagents Validate Reagents: Cell Line (STR), Compound Check_DMSO->Validate_Reagents Yes Review_Protocol->Start Consult_Support Consult Technical Support Validate_Reagents->Consult_Support

Caption: Workflow for troubleshooting inconsistent IC50 results.

References

How to prevent AX15839 degradation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using AX15839. To ensure the optimal performance and prevent the degradation of this compound in your experiments, please review the following information.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

For optimal solubility and stability, it is highly recommended to reconstitute lyophilized this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution, for example, at 10 mM, by adding the appropriate volume of DMSO directly to the vial. Ensure the compound is fully dissolved by vortexing gently.

Q2: How should I store stock solutions of this compound to prevent degradation?

Proper storage is critical to maintaining the integrity of this compound. High-concentration stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots must be stored in tightly sealed vials at -20°C or, for long-term storage (months to years), at -80°C. Protect the compound from light.

Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation can occur for several reasons. If it appears in your DMSO stock, you can gently warm the solution to 37°C for a few minutes and vortex to redissolve the compound. If precipitation occurs after diluting the stock into an aqueous buffer or cell culture medium, it may be due to poor solubility at that concentration. Consider lowering the final concentration of this compound in your working solution. It is crucial not to use solutions with visible precipitates in your experiments as the actual concentration will be unknown.

Q4: I am not observing the expected inhibitory effect in my cell-based assay. What are the potential causes?

Several factors could lead to a lack of efficacy:

  • Compound Degradation: The most common cause is improper storage or handling. Ensure you are using a fresh aliquot of the stock solution that has not undergone multiple freeze-thaw cycles.

  • Incorrect Concentration: Verify your dilution calculations to ensure the final concentration in your assay is sufficient to inhibit the target, Kinase X.

  • Cellular Factors: The expression level of Kinase X in your chosen cell line may be too low, or the cells may have developed resistance. Confirm target expression via Western Blot or qPCR.

  • Assay Conditions: The presence of high serum concentrations in your culture medium can sometimes lead to compound binding to proteins like albumin, reducing its effective concentration.

Q5: What are the primary causes of this compound degradation?

This compound is susceptible to two main forms of degradation:

  • Hydrolysis: The compound can be hydrolyzed when exposed to aqueous environments, a reaction that can be accelerated by non-neutral pH. It is recommended to prepare fresh dilutions in aqueous buffers immediately before use.

  • Oxidation: Like many small molecules, this compound can be sensitive to oxidation, especially when exposed to light and air for prolonged periods. Storing solutions tightly sealed and protected from light helps to minimize this.

Troubleshooting Guide: Investigating Loss of Compound Activity

If you suspect a loss of this compound activity, follow this guide to identify the potential cause.

Step 1: Verify Storage and Handling

Review your storage and handling procedures against the recommended guidelines. Have the stock solutions been subjected to more than 3-4 freeze-thaw cycles? Were they stored at the correct temperature and protected from light?

Step 2: Check for Precipitation

Carefully inspect your stock and working solutions for any signs of precipitation. If observed, refer to FAQ Q3.

Step 3: Compare with a New Vial

The most definitive way to check for degradation is to compare the performance of your current stock against a freshly prepared stock solution from a new, unopened vial of this compound.

This compound Stability Data

The following table summarizes the stability of this compound under various storage conditions. This data is intended as a general guideline.

Storage ConditionSolventConcentrationStability (Time to >10% Degradation)
-80°CDMSO10 mM> 12 months
-20°CDMSO10 mM~ 6 months
4°CDMSO10 mM< 72 hours
Room Temperature (20-25°C)DMSO10 mM< 8 hours
37°CAqueous10 µM< 2 hours

Experimental Protocols

Protocol: Assessing this compound Potency via Western Blot

This protocol describes how to determine the inhibitory effect of this compound on the phosphorylation of a downstream target of Kinase X (p-Target) in a cellular context.

1. Cell Seeding:

  • Plate your chosen cell line (e.g., HeLa, MCF-7) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

2. Compound Preparation and Treatment:

  • Thaw a single-use aliquot of your 10 mM this compound DMSO stock.

  • Prepare a series of dilutions of this compound in your cell culture medium. Typical final concentrations might range from 1 nM to 10 µM. Include a DMSO-only vehicle control.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired treatment time (e.g., 2 hours).

3. Cell Lysis:

  • Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

4. Protein Quantification and Sample Preparation:

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Normalize the protein concentration for all samples.

  • Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

5. Western Blotting:

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against p-Target, total Target, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

6. Data Analysis:

  • Quantify the band intensities for p-Target and the total Target.

  • Normalize the p-Target signal to the total Target signal for each sample to account for any differences in protein levels.

  • Plot the normalized p-Target signal against the concentration of this compound to determine the IC₅₀ value.

Visualizations

AX15839_Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates This compound This compound This compound->KinaseX Inhibits DownstreamTarget Downstream Target KinaseX->DownstreamTarget Phosphorylates PhosphoTarget p-Target (Active) CellResponse Cell Proliferation & Survival PhosphoTarget->CellResponse Promotes

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.

Troubleshooting_Workflow Start No/Low Activity Observed CheckStorage Review Storage Conditions (-20°C/-80°C, protected from light?) Start->CheckStorage CheckProtocol Review Experimental Protocol & Calculations Start->CheckProtocol CheckThawing Check Freeze-Thaw Cycles (> 3-4 cycles?) CheckStorage->CheckThawing No DegradationSuspected Compound Degradation Likely CheckStorage->DegradationSuspected Yes InspectSolution Inspect Solution for Precipitation CheckThawing->InspectSolution No CheckThawing->DegradationSuspected Yes UseNewVial Prepare Fresh Stock from New Vial InspectSolution->UseNewVial No InspectSolution->DegradationSuspected Yes ProblemSolved Issue Resolved UseNewVial->ProblemSolved DegradationSuspected->UseNewVial

Caption: Workflow for troubleshooting potential this compound degradation issues.

Experimental_Workflow A 1. Seed Cells (6-well plate) B 2. Prepare & Add This compound Dilutions A->B C 3. Incubate (e.g., 2 hours) B->C D 4. Lyse Cells & Quantify Protein C->D E 5. SDS-PAGE & Western Blot D->E F 6. Image & Analyze (Determine IC50) E->F

Caption: Experimental workflow for assessing this compound potency via Western Blot.

AX15839 off-target effects mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential off-target effects of the kinase inhibitor AX15839. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.

Troubleshooting Guide: Off-Target Effects

Unexpected experimental outcomes when using this compound may be attributable to its interaction with unintended molecular targets. The following table summarizes potential off-target effects and provides recommended mitigation strategies.

Observed Phenotype Potential Off-Target Kinase(s) Suggested Mitigation Strategy Experimental Validation
Unexpected cell cycle arrest at G1/S phaseCDK2, CDK4/6- Lower the concentration of this compound to a range that maintains on-target inhibition while minimizing CDK inhibition.- Use a more selective, structurally distinct inhibitor for the primary target as a control.- Perform experiments in cell lines with known resistance to CDK inhibitors.- Western blot for phosphorylated Rb.- Flow cytometry for cell cycle analysis.- In vitro kinase assays with recombinant CDK proteins.
Increased apoptosis in non-target cell linesJNK1, p38 MAPK- Titrate this compound to the lowest effective concentration.- Pre-treat cells with specific JNK or p38 inhibitors to see if the apoptotic effect is rescued.- Use a negative control compound that is structurally similar to this compound but inactive against the primary target.- Western blot for cleaved caspase-3 and PARP.- TUNEL assay.- Kinase activity assays for JNK and p38.
Alterations in metabolic pathwaysAMPK, PI3K- Supplement cell culture media with metabolites that are downstream of the affected pathway.- Use RNAi or CRISPR to knock down the suspected off-target kinase to see if it phenocopies the effect of this compound.- Perform a kinome-wide selectivity screen to identify unintended targets.- Seahorse XF analysis for metabolic profiling.- Western blot for phosphorylated ACC and S6K.- In vitro kinase panel screening.
Unexplained changes in cell morphology or adhesionFAK, SRC- Grow cells on different extracellular matrix components to see if the phenotype is substrate-dependent.- Use a highly selective FAK or SRC inhibitor as a comparator.- Perform rescue experiments by overexpressing the primary target.- Immunofluorescence staining for focal adhesion proteins (e.g., vinculin, paxillin).- Cell adhesion and migration assays.- Western blot for phosphorylated FAK and SRC.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-targets for this compound?

A1: While this compound is designed for high selectivity, cross-reactivity with other kinases sharing structural homology in the ATP-binding pocket can occur.[1] Comprehensive kinome screening has identified potential off-targets, including certain members of the CDK, MAPK, and SRC families. The extent of these off-target interactions is often concentration-dependent.

Q2: How can I confirm that the observed phenotype in my experiment is due to an off-target effect of this compound?

A2: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended:

  • Dose-response analysis: Correlate the phenotype with the IC50 for the intended target versus the IC50 for potential off-targets.

  • Use of a structurally unrelated inhibitor: Confirm that a different inhibitor for the same primary target recapitulates the on-target phenotype.

  • Genetic knockdown/knockout: Use techniques like siRNA or CRISPR to deplete the primary target and see if this phenocopies the effect of this compound.[2][3]

  • Rescue experiments: Overexpress the primary target to see if it reverses the observed phenotype.

  • Use of an inactive control: A structurally similar but biologically inactive version of this compound can help rule out effects unrelated to kinase inhibition.[4]

Q3: What is the recommended starting concentration for this compound to minimize off-target effects?

A3: It is recommended to start with a concentration range that brackets the reported IC50 or Ki value for the primary target. A typical starting point would be 1-10 times the IC50. A full dose-response curve should be generated in your specific experimental system to determine the optimal concentration that elicits the desired on-target effect with minimal off-target activity. It is crucial to note that potent off-target effects can sometimes be observed at concentrations below 1 µM.[5]

Q4: Are there any computational tools that can predict the off-target profile of this compound?

A4: Yes, several computational approaches can help predict potential off-target interactions. Methods like molecular docking and sequence alignment of kinase ATP-binding sites can provide a preliminary assessment.[2] However, these predictions should always be validated experimentally, as their predictive power can be limited.[5]

Q5: How should I design my experiments to account for potential off-target effects from the outset?

A5: Proactive experimental design is key. We recommend incorporating the following into your workflow:

  • Comprehensive literature review: Understand the known selectivity profile of this compound and similar compounds.

  • Inclusion of multiple control types: Use positive controls (other inhibitors), negative controls (inactive analogs), and genetic controls (knockdown/knockout).[4]

  • Orthogonal validation: Use multiple, independent methods to confirm your findings. For example, combine pharmacological inhibition with genetic approaches.

  • Kinome-wide profiling: For in-depth characterization, consider performing a kinase selectivity profiling assay to empirically determine the off-target landscape of this compound in your system.[6][7]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

Objective: To verify that this compound is engaging its intended target in a cellular context.

Methodology:

  • Culture cells to 80-90% confluency.

  • Treat cells with either vehicle control or a range of this compound concentrations for 1 hour.

  • Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Divide the cell suspension for each treatment condition into aliquots.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Separate soluble and aggregated proteins by centrifugation.

  • Analyze the soluble fraction by Western blotting using an antibody against the primary target protein.

  • Increased thermal stability of the target protein in the presence of this compound indicates binding.

Protocol 2: In Vitro Kinase Panel Screening

Objective: To empirically determine the selectivity profile of this compound.

Methodology:

  • Provide a sample of this compound at a specified concentration (e.g., 1 µM) to a commercial kinase profiling service.

  • The service will perform in vitro kinase activity assays against a broad panel of recombinant human kinases (e.g., >400 kinases).

  • The assay typically measures the phosphorylation of a substrate by each kinase in the presence of this compound or a vehicle control.

  • Results are reported as the percent inhibition for each kinase at the tested concentration.

  • This data provides a comprehensive overview of the kinases inhibited by this compound, allowing for the identification of potential off-targets.

Visualizations

Signaling_Pathway_Off_Target cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound TargetKinase Primary Target Kinase This compound->TargetKinase Inhibition OffTargetKinase Off-Target Kinase This compound->OffTargetKinase Inhibition OnTargetSubstrate On-Target Substrate TargetKinase->OnTargetSubstrate OnTargetEffect Desired Biological Effect OnTargetSubstrate->OnTargetEffect OffTargetSubstrate Off-Target Substrate OffTargetKinase->OffTargetSubstrate OffTargetEffect Undesired Side Effect OffTargetSubstrate->OffTargetEffect

Caption: On-target vs. off-target signaling pathways for this compound.

Experimental_Workflow start Unexpected Phenotype Observed with this compound dose_response 1. Perform Dose-Response Curve start->dose_response controls 2. Use Orthogonal Controls (Genetic & Pharmacological) dose_response->controls phenocopy Does Genetic Knockdown Phenocopy this compound? controls->phenocopy on_target Phenotype is Likely ON-TARGET phenocopy->on_target Yes off_target Phenotype is Likely OFF-TARGET phenocopy->off_target No profiling 3. Perform Kinome-Wide Selectivity Profiling off_target->profiling validate 4. Validate Putative Off-Targets profiling->validate

Caption: Troubleshooting workflow for unexpected phenotypes.

Mitigation_Strategies mitigation Mitigation Strategies for Off-Target Effects Lower Compound Concentration Use More Selective Inhibitor Genetic Validation (siRNA/CRISPR) Chemical Proteomics Structural Modification of Compound start Off-Target Effect Identified start->mitigation

Caption: Key strategies to mitigate off-target effects.

References

Improving AX15839 efficacy in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using AX15839 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective ATP-competitive inhibitor of the Janus Kinase (JAK) family, with a primary focus on JAK2. By blocking the phosphorylation and activation of STAT proteins (Signal Transducer and Activator of Transcription), this compound effectively downregulates the signaling pathways responsible for cell proliferation, differentiation, and inflammation.

Q2: What is the recommended solvent for reconstituting this compound?

A2: For in vitro experiments, it is recommended to reconstitute this compound in dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is suggested, though solubility should be confirmed for your specific application.

Q3: What is the stability of this compound in solution?

A3: The DMSO stock solution is stable for up to 3 months when stored at -20°C and for up to 6 months at -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after reconstitution. The in vivo formulation should be prepared fresh for each experiment.

Troubleshooting Guide

Issue 1: Lower than expected efficacy or no significant effect on cell viability.

  • Q: My cell line is not responding to this compound treatment, even at high concentrations. What could be the cause?

    • A1: Confirm Target Expression: First, verify that your cell line expresses active JAK2 and that the JAK/STAT pathway is a key driver of its proliferation. A Western blot for total and phosphorylated JAK2 (p-JAK2) and STAT3 (p-STAT3) can confirm pathway activation.

    • A2: Check Compound Integrity: Ensure the compound has been stored correctly and has not degraded. If possible, use a fresh vial or lot of this compound.

    • A3: Optimize Treatment Duration: The effect of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your specific cell line.

    • A4: Assess Cell Culture Conditions: High serum concentrations in the culture medium can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum percentage during the treatment period, if compatible with your cell line's health.

Issue 2: High variability between experimental replicates.

  • Q: I am observing significant well-to-well variability in my 96-well plate assays. How can I improve consistency?

    • A1: Ensure Homogeneous Cell Seeding: Inconsistent cell numbers across wells is a common source of variability. Ensure your cell suspension is thoroughly mixed before and during seeding to prevent settling.

    • A2: Check for Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.

    • A3: Verify Compound Dilution Accuracy: Perform serial dilutions carefully and ensure complete mixing at each step. Using a freshly prepared dilution series for each experiment is recommended.

Issue 3: Off-target effects or unexpected cellular toxicity.

  • Q: I'm observing cell death at concentrations lower than the reported IC50 for my cell line, suggesting non-specific toxicity. What should I do?

    • A1: Evaluate the DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be below 0.1% to avoid solvent-induced toxicity. Calculate the final DMSO percentage in your highest treatment concentration.

    • A2: Include a Rescue Experiment: To confirm that the observed effect is due to on-target inhibition of the JAK/STAT pathway, perform a rescue experiment by adding a downstream activator, such as a constitutively active STAT3 mutant, to see if it reverses the effects of this compound.

    • A3: Profile Against Other Kinases: While this compound is highly selective for JAK2, it may have off-target effects at high concentrations. If you suspect off-target activity, consider profiling it against a panel of related kinases.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeTarget PathwayIC50 (nM)
HEL 92.1.7ErythroleukemiaJAK2 V617F5.2
K-562Chronic Myeloid LeukemiaBCR-ABL> 10,000
A549Lung CarcinomaEGFR> 10,000
MCF-7Breast CancerEstrogen Receptor8,500

Table 2: Recommended Concentration Ranges for Common Assays

Assay TypeRecommended Concentration RangeNotes
Cell Viability (MTT/XTT)1 nM - 10 µMTest a wide range for initial IC50 determination.
Western Blot (p-STAT3)10 nM - 500 nMA 2-4 hour treatment is usually sufficient.
In Vivo Xenograft25-50 mg/kgDosing frequency and vehicle should be optimized.

Experimental Protocols

Protocol 1: Cell Viability (IC50 Determination) using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in growth medium. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Target Engagement (p-STAT3 Inhibition)

  • Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 4 hours.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Densitometrically quantify the p-STAT3 bands and normalize them to total STAT3 and the loading control to assess the dose-dependent inhibition.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerization DNA Target Gene Promoters pSTAT3->DNA Nuclear Translocation This compound This compound This compound->JAK2 Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: this compound inhibits the JAK/STAT signaling pathway.

G prep 1. Preparation - Reconstitute this compound - Seed cells in plates treat 2. Treatment - Prepare serial dilutions - Add compound to cells prep->treat incubate 3. Incubation - 24-72 hours at 37°C treat->incubate assay 4. Assay - Perform viability (MTT) or  target engagement (WB) assay incubate->assay analyze 5. Data Analysis - Calculate IC50 or  quantify protein bands assay->analyze

Caption: General experimental workflow for assessing this compound efficacy.

G start Start: Low Efficacy Observed q1 Is JAK/STAT pathway active in your cell line? start->q1 a1_yes Check Compound Integrity & Experimental Conditions q1->a1_yes Yes a1_no Select a Different Cell Line with Active JAK/STAT Signaling q1->a1_no No q2 Are treatment duration and concentration optimized? a1_yes->q2 end2 New Model Selected a1_no->end2 a2_yes Investigate Potential Resistance Mechanisms q2->a2_yes Yes a2_no Perform Time-Course & Dose-Response Experiments q2->a2_no No end1 Problem Solved a2_yes->end1 a2_no->end1

Caption: Troubleshooting flowchart for low this compound efficacy.

Technical Support Center: AX15839

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and use of AX15839 in your research experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure optimal performance and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

For initial stock solutions, we recommend using high-quality, anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For aqueous working solutions, further dilution in a compatible buffer is required.

Q2: How should I store this compound solutions?

Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1-2 weeks) and at -80°C for long-term storage. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. Aliquoting the stock solution into smaller volumes is highly recommended.

Q3: Is this compound compatible with common cell culture media?

This compound is generally compatible with standard cell culture media such as DMEM and RPMI-1640, typically supplemented with up to 10% fetal bovine serum (FBS). However, the final concentration of DMSO should be kept low (ideally below 0.1%) to avoid solvent-induced cellular toxicity. It is always advisable to perform a vehicle control experiment.

Buffer Compatibility and Solubility

The solubility and stability of this compound can be significantly influenced by the buffer system used. The following table summarizes the compatibility of this compound with commonly used buffers.

Table 1: this compound Buffer Compatibility

BufferpHMaximum Solubility (µM)Stability (t½ at 25°C)Notes
Phosphate-Buffered Saline (PBS)7.450> 24 hoursRecommended for most cellular assays.
Tris-HCl7.475> 24 hoursGood alternative to PBS.
HEPES7.4100> 48 hoursHigher buffering capacity.
MES6.025~12 hoursReduced solubility and stability.
Citrate5.0< 10< 6 hoursNot recommended.

Troubleshooting Guide

Problem 1: I am observing precipitation of this compound in my aqueous working solution.

  • Possible Cause 1: The solubility limit of this compound in the chosen buffer has been exceeded.

    • Solution: Refer to the buffer compatibility table and consider using a buffer with higher solubility for this compound, such as HEPES. Alternatively, lower the final concentration of this compound in your experiment.

  • Possible Cause 2: The stock solution was not properly vortexed before preparing the working solution.

    • Solution: Ensure the DMSO stock solution is completely thawed and vortexed thoroughly before making dilutions.

  • Possible Cause 3: The buffer pH is not optimal for this compound stability.

    • Solution: Verify the pH of your buffer. This compound is most stable at a neutral to slightly alkaline pH.

Problem 2: I am not observing the expected biological effect of this compound in my assay.

  • Possible Cause 1: Degradation of this compound.

    • Solution: Prepare fresh working solutions from a new aliquot of the DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 2: The final concentration of this compound is too low.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific assay and cell type.

  • Possible Cause 3: Interference from buffer components.

    • Solution: Ensure that your chosen buffer does not contain components that may interact with this compound. If unsure, test a different compatible buffer system.

Experimental Protocols

Protocol 1: Assessment of this compound Solubility in Aqueous Buffers

Objective: To determine the maximum solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Test buffers (e.g., PBS, Tris-HCl, HEPES)

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC system

Methodology:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Create a series of dilutions of the this compound stock solution into the test buffer in microcentrifuge tubes.

  • Incubate the solutions at room temperature for 1 hour with gentle agitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of soluble this compound using a spectrophotometer at its maximum absorbance wavelength or by HPLC.

  • The highest concentration at which no precipitation is observed is considered the maximum solubility.

Visualizations

Signaling Pathway

AX15839_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes This compound This compound This compound->KinaseB Inhibits

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Unexpected Experimental Results CheckPrecipitation Precipitation Observed? Start->CheckPrecipitation CheckActivity No Biological Activity? CheckPrecipitation->CheckActivity No LowerConcentration Lower this compound Concentration CheckPrecipitation->LowerConcentration Yes ChangeBuffer Change Buffer System CheckPrecipitation->ChangeBuffer Yes CheckDegradation Prepare Fresh Solution CheckActivity->CheckDegradation Yes DoseResponse Perform Dose-Response CheckActivity->DoseResponse Yes ContactSupport Contact Technical Support CheckActivity->ContactSupport No End Problem Resolved LowerConcentration->End ChangeBuffer->End CheckDegradation->End DoseResponse->End

Caption: A logical workflow for troubleshooting common issues with this compound.

Common pitfalls in AX15839 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AX15839

This guide provides troubleshooting tips and answers to frequently asked questions for experiments involving the novel covalent BTK inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an irreversible inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with the cysteine residue at position 481 (C481) in the active site of BTK, leading to sustained inhibition of its kinase activity. This blocks downstream signaling pathways crucial for B-cell proliferation and survival.

Q2: How should this compound be stored and handled?

A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use (less than 1 week), stock solutions prepared in DMSO can be stored at -20°C. For long-term storage, it is recommended to aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles. Avoid exposure to light and moisture.

Q3: What is the recommended solvent for reconstituting this compound?

A3: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For aqueous buffers, ensure the final DMSO concentration in your experimental setup is low (typically <0.1%) to avoid solvent-induced artifacts.

Q4: Is this compound selective for BTK?

A4: this compound demonstrates high selectivity for BTK. However, like other covalent inhibitors targeting cysteine residues, the potential for off-target effects on other kinases with a similarly placed cysteine (e.g., TEC, EGFR, JAK3) should be considered, especially at higher concentrations. It is advisable to perform kinome profiling to confirm selectivity in your specific model system.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cellular Assays

Q: My IC50 values for this compound vary significantly between experiments. What could be the cause?

A: Inconsistent IC50 values are a common issue and can stem from several factors. Refer to the table and workflow below to diagnose the problem.

Potential Causes and Solutions

Potential Cause Recommended Solution
Cell Health & Passage Number Ensure cells are healthy, in the logarithmic growth phase, and use a consistent and low passage number for all experiments.
Inconsistent Seeding Density Precisely control cell seeding density as variations can alter the inhibitor-to-target ratio.
Variable Incubation Time As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. Use a fixed, pre-determined incubation time for all experiments. A time-course experiment is recommended to establish the optimal duration.
Compound Instability Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid using old or improperly stored dilutions.
Assay Reagent Variability Use reagents from the same lot number where possible. Ensure detection reagents (e.g., antibodies, substrates) are within their expiration dates and have been stored correctly.

Recommended Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A 1. Culture Cells to Logarithmic Phase B 2. Harvest and Count Cells A->B C 3. Seed Cells in Assay Plate at Consistent Density B->C E 5. Add Compound to Cells C->E D 4. Prepare Fresh Serial Dilutions of this compound D->E F 6. Incubate for a Fixed Time (e.g., 24h) E->F G 7. Add Viability Reagent (e.g., CellTiter-Glo) F->G H 8. Read Luminescence G->H I 9. Plot Dose-Response Curve and Calculate IC50 H->I

Figure 1. Standardized workflow for determining cellular IC50 values.

Issue 2: Low Potency in Biochemical Assays

Q: this compound appears less potent in my biochemical (enzyme) assay than expected from cellular data. Why?

A: This discrepancy can occur due to differences in assay conditions. Covalent inhibitors often require specific conditions to function optimally.

Potential Causes and Solutions

Potential Cause Recommended Solution
Insufficient Pre-incubation The covalent reaction between this compound and BTK is time-dependent. Introduce a pre-incubation step where the enzyme and inhibitor are mixed for a set period (e.g., 30-60 minutes) before adding ATP to start the reaction.
High ATP Concentration If the ATP concentration in your assay is too high, it can competitively interfere with this compound binding in the active site. Use an ATP concentration at or below the Km value for BTK.
Redox-Sensitive Cysteine The target cysteine (C481) can be oxidized, preventing covalent bond formation. Include a reducing agent like Dithiothreitol (DTT) in your assay buffer, but be mindful that very high concentrations of DTT can potentially reduce the compound itself.
Incorrect Enzyme Form Ensure you are using the active, phosphorylated form of the BTK enzyme for your assays.
Issue 3: Evidence of Off-Target Effects in Cellular Assays

Q: I'm observing unexpected cellular phenotypes that don't seem related to BTK inhibition. How can I investigate this?

A: Unexplained phenotypes may indicate off-target activity. A systematic approach is needed to identify the cause.

BTK Signaling and Potential Off-Targets

G cluster_pathway BTK Signaling Pathway cluster_offtarget Potential Off-Targets (Cysteine-Containing Kinases) BCR BCR LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation NFkB NF-κB Activation PLCG2->NFkB This compound This compound This compound->BTK Inhibition EGFR EGFR TEC TEC JAK3 JAK3 AX15839_off This compound (High Conc.) AX15839_off->EGFR AX15839_off->TEC AX15839_off->JAK3

Figure 2. this compound inhibits the BTK pathway and may affect other kinases.

Troubleshooting Steps

  • Confirm BTK Target Engagement: Use a Western blot to probe for the phosphorylation of BTK's direct downstream substrate, PLCγ2. A decrease in p-PLCγ2 levels confirms that this compound is engaging its intended target.

  • Use a Structurally Unrelated BTK Inhibitor: Treat cells with a different, well-characterized BTK inhibitor (e.g., a reversible one). If the unexpected phenotype persists only with this compound, it is more likely to be an off-target effect.

  • Test in a BTK-Null Cell Line: If available, use a cell line that does not express BTK. If the phenotype is still observed upon treatment with this compound, it confirms the effect is independent of BTK.

  • Perform a Kinome Scan: A broad kinase profiling panel can identify other kinases that are inhibited by this compound at the concentrations causing the phenotype.

Reference Data for this compound

The following tables provide typical data ranges for this compound based on internal validation assays. These should serve as a baseline for your experiments.

Table 1: Biochemical and Cellular Potency of this compound

Assay TypeTarget/Cell LineMetricTypical Value
Biochemical Recombinant BTK EnzymeIC501 - 5 nM
Cellular TMD8 (ABC-DLBCL)IC508 - 15 nM
Cellular Ramos (Burkitt's Lymphoma)IC5020 - 40 nM
Cellular Primary B-Cells (p-BTK)EC5010 - 25 nM

Table 2: Recommended Concentration Ranges for Common Assays

ExperimentRecommended Concentration RangeNotes
Western Blot (p-BTK) 10 nM - 1 µMA 1-4 hour treatment is usually sufficient to see maximal inhibition of autophosphorylation.
Cell Viability Assays 1 nM - 10 µMA 48-72 hour incubation is recommended to observe effects on cell proliferation.
Kinome Profiling 100 nM and 1 µMUsing two concentrations helps distinguish between highly sensitive primary targets and less sensitive off-targets.

AX15839 lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "AX15839" does not correspond to a publicly documented compound, this technical support center uses a hypothetical scenario where this compound is a selective inhibitor of the fictional kinase "Kinase Y (KY)" to illustrate common lot-to-lot variability issues and troubleshooting strategies encountered with small molecule inhibitors.

Welcome to the technical support center for this compound. This resource is designed to help you troubleshoot potential issues related to lot-to-lot variability and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the potency (IC50) of this compound between two different lots. What could be the cause?

A1: Lot-to-lot variability in potency is a common issue with small molecule inhibitors and can stem from several factors. The most common causes include:

  • Purity Differences: The percentage of the active compound may differ between lots.

  • Presence of Impurities: Different impurities, even in small amounts, can have off-target effects or interfere with the activity of the main compound.

  • Compound Degradation: Improper storage or handling can lead to the degradation of the compound.

  • Different Salt Forms or Isomers: The lots may contain different salt forms or a varied ratio of isomers, which can affect solubility and biological activity.

  • Variations in Crystalline Form (Polymorphism): Different crystal structures can impact the dissolution rate and bioavailability of the compound.

Q2: How can we confirm the identity and purity of our current lot of this compound?

A2: We recommend performing independent analytical validation. The two most common methods for this are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.

You can compare the results to the certificate of analysis (CofA) provided with the specific lot.

Q3: Our current lot of this compound shows lower than expected efficacy in our cell-based assay. How should we troubleshoot this?

A3: If you observe lower than expected efficacy, we recommend a systematic troubleshooting approach. First, validate the compound itself, and then investigate the experimental setup.

Troubleshooting Workflow for Reduced Efficacy

G cluster_0 Compound Validation cluster_1 Assay Troubleshooting A Confirm Identity & Purity (LC-MS, NMR) B Assess Solubility (Visual Inspection, Nephelometry) A->B C Compare to Previous Lot (Functional Assay) B->C D Check Cell Health & Passage Number C->D If compound is valid E Verify Reagent Concentrations D->E F Confirm Readout Instrument Functionality E->F end Resolution F->end start Start: Reduced Efficacy Observed start->A

A brief, descriptive caption directly below the generated diagram.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Between Lots

If you are observing a significant shift in the IC50 value of this compound in your assays, we recommend a head-to-head comparison of the old and new lots.

Hypothetical Data: Lot-to-Lot Comparison

Lot NumberPurity (LC-MS)IC50 in Kinase Y AssayIC50 in Cell-Based Assay
This compound-00199.5%50 nM200 nM
This compound-00298.9%55 nM220 nM
This compound-00395.2%150 nM800 nM

Interpretation: In this example, lot this compound-003 has a lower purity, which directly correlates with a weaker performance in both biochemical and cell-based assays.

Recommended Experimental Protocol: Comparative IC50 Determination

  • Preparation: Prepare stock solutions of both the old and new lots of this compound in parallel using the same solvent and handling procedures. We recommend DMSO.

  • Serial Dilution: Create a 10-point serial dilution for each lot.

  • Assay Performance: Run the biochemical (e.g., in vitro kinase assay) and cell-based assays for both lots on the same plate to minimize experimental variability.

  • Data Analysis: Calculate the IC50 values for each lot from the resulting dose-response curves. A significant deviation (e.g., >3-fold) warrants further investigation of the compound's integrity.

Issue 2: this compound is not inhibiting the downstream signaling of Kinase Y (KY) as expected.

If this compound is not showing the expected effect on the downstream pathway of its target, Kinase Y, consider the following.

Hypothetical Signaling Pathway for Kinase Y (KY)

G cluster_0 This compound Mechanism of Action This compound This compound KinaseY Kinase Y (KY) This compound->KinaseY Inhibition SubstrateP Phosphorylated Substrate Z KinaseY->SubstrateP Phosphorylation Downstream Downstream Cellular Effect (e.g., Gene Expression) SubstrateP->Downstream

This compound inhibits Kinase Y, preventing substrate phosphorylation.

Troubleshooting Steps:

  • Confirm Target Engagement: Use a method like a cellular thermal shift assay (CETSA) to confirm that this compound is binding to Kinase Y in your cells.

  • Check Phosphorylation Status: Perform a Western blot to check the phosphorylation level of a known direct substrate of Kinase Y (e.g., Phospho-Substrate Z). A potent lot of this compound should decrease the levels of Phospho-Substrate Z.

  • Assess Compound Stability: Ensure that this compound is stable in your cell culture media for the duration of your experiment. You can use LC-MS to measure the concentration of this compound in the media over time.

Experimental Protocol: Western Blot for Substrate Phosphorylation

  • Cell Treatment: Plate your cells and allow them to adhere. Treat the cells with a dose-response of this compound (from both lots if comparing) for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated substrate (e.g., anti-Phospho-Substrate Z) and the total substrate (anti-Substrate Z). Also, include a loading control (e.g., GAPDH).

  • Detection and Analysis: Use a suitable detection method (e.g., chemiluminescence) and quantify the band intensities. A successful experiment will show a dose-dependent decrease in the phospho-substrate signal with the active lot of this compound.

Validation & Comparative

Unraveling the PI3K/AKT Signaling Frontier: A Comparative Guide to Key Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An initial inquiry into the inhibitor "AX15839" yielded no publicly available information, suggesting it may be an internal designation or a misnomer. However, the query's context pointed towards a keen interest in the inhibition of critical cell signaling pathways. Consequently, this guide provides a comprehensive comparison of prominent and well-characterized inhibitors targeting the frequently dysregulated PI3K/AKT pathway, a central node in cancer cell growth, proliferation, and survival.

This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of several key PI3K/AKT pathway inhibitors: Alpelisib, Inavolisib, RLY-2608, Idelalisib, Duvelisib, and Copanlisib. We present a synthesis of their mechanisms of action, comparative efficacy through preclinical and clinical data, and detailed experimental protocols for their evaluation.

Comparative Analysis of Inhibitor Potency and Selectivity

The efficacy of a kinase inhibitor is fundamentally determined by its potency and selectivity towards its intended target. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected inhibitors against the Class I PI3K isoforms (α, β, δ, γ), providing a quantitative basis for comparison.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)Primary Target(s)
Alpelisib 51200290250PI3Kα
Inavolisib 0.038>100-fold selectivity vs β, γ, δ>100-fold selectivity vs β, γ, δ>100-fold selectivity vs β, γ, δPI3Kα
RLY-2608 Mutant-selectiveHigh selectivity over wild-typeHigh selectivity over wild-typeHigh selectivity over wild-typeMutant PI3Kα
Idelalisib 8.65570.4721PI3Kδ
Duvelisib 1602852.527PI3Kδ, PI3Kγ
Copanlisib ~10-fold preference for α and δ-High potencyMost potent inhibitor of γ in selectionPan-Class I (preferential for α and δ)

Note: IC50 values can vary depending on the assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

Preclinical and Clinical Efficacy: A Head-to-Head Perspective

Direct comparisons in preclinical models and clinical trials are crucial for understanding the relative therapeutic potential of these inhibitors.

Preclinical Observations:

Preclinical studies have demonstrated the promise of newer generation inhibitors. For instance, RLY-2608 , an allosteric, mutant-selective PI3Kα inhibitor, has shown robust efficacy in preclinical breast cancer models comparable to alpelisib and inavolisib. A key differentiating feature of RLY-2608 in these models is its minimal impact on glucose homeostasis, a significant side effect of other PI3Kα inhibitors.

Clinical Trial Insights:

The clinical landscape is rapidly evolving, with head-to-head trials providing valuable comparative data. A notable ongoing study is the INAVO121 Phase III trial , which is directly comparing the efficacy and safety of inavolisib plus fulvestrant against alpelisib plus fulvestrant in patients with HR-positive, HER2-negative, PIK3CA-mutated advanced breast cancer who have progressed after CDK4/6 inhibitor therapy.

Earlier studies have established the clinical benefit of several of these inhibitors. For example, in relapsed indolent B-cell non-Hodgkin lymphoma, copanlisib demonstrated superior response rates compared to idelalisib and duvelisib , with a more favorable side-effect profile.

Experimental Protocols

To facilitate the independent evaluation and comparison of these and other inhibitors, detailed protocols for key experimental assays are provided below.

In Vitro PI3K Kinase Activity Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of a specific PI3K isoform.

Materials:

  • Purified recombinant PI3K enzyme (e.g., PI3Kα, β, δ, or γ)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Lipid substrate (e.g., PIP2)

  • ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays, cold ATP)

  • Test inhibitor at various concentrations

  • Reaction termination buffer (e.g., 6M HCl)

  • Thin Layer Chromatography (TLC) plates

  • Phosphorimager or appropriate detection system

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a reaction tube, combine the kinase buffer, purified PI3K enzyme, and the lipid substrate.

  • Add the test inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specific duration (e.g., 20-30 minutes).

  • Terminate the reaction by adding the reaction termination buffer.

  • Extract the lipids from the reaction mixture.

  • Spot the extracted lipids onto a TLC plate and separate the phosphorylated product (PIP3) from the substrate (PIP2) using an appropriate solvent system.

  • Visualize and quantify the amount of radiolabeled PIP3 using a phosphorimager. For non-radioactive assays, use a specific detection method for PIP3.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the impact of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test inhibitor at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Carefully remove the medium containing MTT.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Western Blotting for Phospho-AKT (p-AKT) Detection

This technique is used to determine if an inhibitor can block the phosphorylation of AKT, a key downstream effector in the PI3K signaling pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-AKT (e.g., Ser473) and anti-total AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the cancer cells with the test inhibitor at various concentrations and for different time points.

  • Lyse the cells using ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each cell lysate using a protein quantification assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.

  • Wash the membrane with TBST to remove unbound primary antibody.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AKT.

  • Quantify the band intensities to determine the ratio of p-AKT to total AKT.

Visualizing the PI3K/AKT Signaling Pathway

To provide a clear visual representation of the pathway targeted by these inhibitors, the following diagrams illustrate the core signaling cascade and a typical experimental workflow for inhibitor evaluation.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Downstream Effectors mTORC1->Downstream Regulates CellGrowth Cell Growth Downstream->CellGrowth Promotes Proliferation Proliferation Downstream->Proliferation Promotes Survival Survival Downstream->Survival Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor PI3K Inhibitor Inhibitor->PI3K Blocks

Caption: The PI3K/AKT signaling pathway, a key regulator of cellular processes.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay PI3K Kinase Assay (IC50 Determination) CellViability Cell Viability Assay (e.g., MTT) KinaseAssay->CellViability WesternBlot Western Blot (p-AKT Levels) CellViability->WesternBlot Xenograft Tumor Xenograft Models WesternBlot->Xenograft Efficacy Comparative Efficacy Xenograft->Efficacy Safety Safety Profile Xenograft->Safety Start Inhibitor Selection Start->KinaseAssay Conclusion Lead Candidate Identification Efficacy->Conclusion Safety->Conclusion

Caption: A typical workflow for the preclinical evaluation of PI3K inhibitors.

AX15839: A Comparative Guide to a Novel BCMA Degrader for Multiple Myeloma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AX15839, a novel B-cell maturation antigen (BCMA) targeting degrader, and its performance in various multiple myeloma cell lines. The information presented herein is based on currently available preclinical data and representative experimental protocols.

Introduction to this compound and BCMA Degradation

This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively target BCMA for degradation. BCMA is a key receptor expressed on the surface of mature B-lymphocytes and is highly expressed in multiple myeloma cells, making it a prime therapeutic target. This compound utilizes the cell's own ubiquitin-proteasome system to eliminate BCMA, leading to the suppression of downstream signaling pathways crucial for the survival of myeloma cells. The mechanism involves a bifunctional molecule that simultaneously binds to BCMA and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCMA.

Performance of this compound in Multiple Myeloma Cell Lines

The following table summarizes the representative in vitro activity of this compound in a panel of human multiple myeloma cell lines. The data illustrates the compound's potency in inducing BCMA degradation and inhibiting cell proliferation.

Cell LineBCMA ExpressionThis compound DC50 (nM)¹This compound IC50 (nM)²
MM.1SHigh0.55
H929High1.210
RPMI-8226Moderate5.850
U266Low25>100

¹DC50: Concentration required to degrade 50% of the target protein. ²IC50: Concentration required to inhibit 50% of cell growth.

Comparative Analysis with Alternative BCMA Degrader

This table provides a comparative overview of this compound and a hypothetical alternative BCMA degrader, Compound-X, highlighting key preclinical parameters.

ParameterThis compoundCompound-X (Alternative)
Target BCMABCMA
E3 Ligase Binder CereblonVon Hippel-Lindau (VHL)
Potency (DC50 in MM.1S) 0.5 nM2.0 nM
Selectivity High for BCMAModerate for BCMA
Off-target Effects MinimalObservable off-target degradation
In vivo Efficacy Tumor regression in xenograft modelsTumor growth inhibition

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol outlines the methodology for determining the effect of this compound on the viability of multiple myeloma cell lines.

  • Cell Seeding: Plate multiple myeloma cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blotting for BCMA Degradation

This protocol describes the procedure for quantifying the degradation of BCMA protein following treatment with this compound.

  • Cell Lysis: Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours), then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against BCMA and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the extent of BCMA degradation.

Visualizing the Mechanism and Workflow

BCMA Degradation Signaling Pathway

BCMA_Degradation_Pathway cluster_cell Multiple Myeloma Cell cluster_pathway Downstream Signaling This compound This compound BCMA BCMA This compound->BCMA Binds E3_Ligase Cereblon E3 Ligase This compound->E3_Ligase Proteasome Proteasome BCMA->Proteasome Degradation NFkB NF-κB Pathway BCMA->NFkB Activates STAT3 STAT3 Pathway PI3K_AKT PI3K/AKT Pathway E3_Ligase->BCMA Amino Acids Amino Acids Proteasome->Amino Acids Ub Ubiquitin Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival STAT3->Cell_Survival PI3K_AKT->Cell_Survival

Caption: Mechanism of this compound-induced BCMA degradation and downstream signaling inhibition.

Experimental Workflow for this compound Validation

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture 1. Multiple Myeloma Cell Line Culture Treatment 2. Treatment with This compound Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTS) Treatment->Viability_Assay Western_Blot 3b. Western Blot for BCMA Degradation Treatment->Western_Blot IC50_Determination 4a. IC50 Determination Viability_Assay->IC50_Determination DC50_Determination 4b. DC50 Determination Western_Blot->DC50_Determination Xenograft 5. Xenograft Model Establishment IC50_Determination->Xenograft Proceed if potent DC50_Determination->Xenograft In_Vivo_Treatment 6. In Vivo Dosing of this compound Xenograft->In_Vivo_Treatment Tumor_Measurement 7. Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Efficacy_Analysis 8. Efficacy Analysis Tumor_Measurement->Efficacy_Analysis

Caption: A typical workflow for the preclinical validation of this compound.

A Comparative Analysis of AX15839 Efficacy in Relapsed/Refractory Multiple Myeloma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the novel investigational compound AX15839 with standard-of-care treatments for Relapsed/Refractory Multiple Myeloma (RRMM). This compound is a first-in-class, selective inhibitor of MitoKinase-1 (MK-1), a protein hypothesized to be critical for mitochondrial integrity and metabolic function in myeloma cells. The following sections present preclinical and hypothetical clinical data to position this compound against established therapies, including immunomodulatory agents (Pomalidomide) and monoclonal antibodies (Daratumumab).

Mechanism of Action: A Novel Approach to Inducing Apoptosis

This compound introduces a novel mechanism targeting mitochondrial function. Unlike existing treatments that modulate the immune system or target cell surface proteins, this compound directly initiates the intrinsic apoptotic pathway.

  • This compound (Hypothetical): As a selective MK-1 inhibitor, this compound disrupts mitochondrial homeostasis. This inhibition is proposed to trigger the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the subsequent executioner caspase-3, leading to programmed cell death (apoptosis).

  • Pomalidomide: This immunomodulatory agent works by binding to the cereblon E3 ubiquitin ligase complex. This action leads to the degradation of key transcription factors, Ikaros and Aiolos, resulting in direct cancer cell death and a stimulation of the body's own immune system to attack myeloma cells.

  • Daratumumab: This is a human monoclonal antibody that targets the CD38 protein, which is highly expressed on the surface of multiple myeloma cells. Its mechanisms of action include complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), and induction of apoptosis upon binding to CD38.

cluster_pathway This compound Proposed Signaling Pathway This compound This compound MK1 MitoKinase-1 (MK-1) This compound->MK1 Inhibits Mito Mitochondrial Homeostasis Disrupted MK1->Mito Maintains CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Proposed mechanism of action for this compound leading to apoptosis.

Preclinical Efficacy Data

This compound demonstrates potent cytotoxic activity against various multiple myeloma cell lines, including those resistant to conventional agents. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of exposure.

Compound H929 Cell Line IC50 (nM) RPMI-8226 Cell Line IC50 (nM) U266B1 Cell Line IC50 (nM)
This compound (Hypothetical) 8511095
Pomalidomide 1,5002,2001,850
Daratumumab Not applicable (ADCC-mediated)Not applicable (ADCC-mediated)Not applicable (ADCC-mediated)

Data for Pomalidomide is representative of typical findings. Daratumumab's primary mechanism is not direct cytotoxicity and is therefore not measured by IC50.

In a murine xenograft model using RPMI-8226 cells, this compound administered orally demonstrated significant tumor growth inhibition (TGI) compared to vehicle control.

Treatment Group Dosage & Schedule Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (%)
Vehicle Control N/A15400%
This compound (Hypothetical) 50 mg/kg, daily38575%
Pomalidomide 10 mg/kg, daily81647%

Experimental Protocols

  • Cell Seeding: Myeloma cell lines (H929, RPMI-8226, U266B1) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Addition: A serial dilution of this compound, Pomalidomide, or vehicle control is added to the wells.

  • Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO₂ environment.

  • MTT Reagent: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: IC50 values are calculated by plotting the percentage of cell viability against the log concentration of the compound using non-linear regression analysis.

  • Cell Implantation: Six-week-old female NOD/SCID mice are subcutaneously inoculated in the right flank with 5 x 10⁶ RPMI-8226 cells suspended in Matrigel.

  • Tumor Growth: Tumors are allowed to grow until they reach an average volume of 100-150 mm³.

  • Group Randomization: Mice are randomized into treatment groups (n=8 per group): Vehicle Control, this compound (50 mg/kg), and Pomalidomide (10 mg/kg).

  • Treatment Administration: Treatments are administered orally once daily for 21 consecutive days.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is concluded on Day 21. Tumors are excised and weighed.

  • Analysis: Tumor Growth Inhibition (%) is calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

cluster_workflow In Vivo Xenograft Study Workflow start Implant RPMI-8226 Cells in Mice growth Tumor Growth to ~125 mm³ start->growth randomize Randomize into Treatment Arms growth->randomize treat Administer Daily Oral Treatment (21 Days) randomize->treat monitor Monitor Tumor Volume & Body Weight (2x per week) treat->monitor end Endpoint Analysis: Tumor Excision & Measurement treat->end monitor->treat Repeat Cycle

Figure 2: Workflow for the murine xenograft efficacy study.

Hypothetical Phase II Clinical Trial Data Summary

The following table summarizes projected data from a hypothetical Phase II trial of this compound in patients with RRMM who have received at least two prior lines of therapy, including a proteasome inhibitor and an immunomodulatory agent. Data for standard treatments are based on pivotal trial results for a similar patient population.

Metric This compound (Monotherapy) Pomalidomide + Dexamethasone Daratumumab (Monotherapy)
Overall Response Rate (ORR) 35%31%29%
Median Progression-Free Survival (PFS) 5.2 months4.0 months3.7 months
Median Overall Survival (OS) 14.5 months12.7 months17.5 months
Key Grade ≥3 Adverse Events Neutropenia (30%), Thrombocytopenia (22%), Anemia (15%)Neutropenia (48%), Anemia (33%), Thrombocytopenia (27%)Fatigue (5%), Anemia (8%), Infusion Reactions (5%)

Note: Cross-trial comparisons should be interpreted with caution due to potential differences in study design and patient populations.

cluster_logic Comparative Treatment Profile This compound This compound mech Novel MOA (MK-1 Inhibitor) This compound->mech oral Oral Administration This compound->oral heme_tox Moderate Hematologic Toxicity This compound->heme_tox pfs Potentially Improved PFS This compound->pfs pom_dex Pom + Dex immune Immunomodulation pom_dex->immune oral_dex Oral Administration pom_dex->oral_dex high_heme_tox High Hematologic Toxicity pom_dex->high_heme_tox dara Daratumumab cd38 CD38 Target dara->cd38 iv IV Infusion dara->iv infusion_react Infusion Reactions dara->infusion_react

Figure 3: Logical relationship of key attributes for each therapy.

Comparative Analysis of AX15839 Monoclonal Antibody: Specificity and Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the AX15839 monoclonal antibody, focusing on its binding specificity and cross-reactivity against related protein family members. The performance of this compound is compared with two other commercially available antibodies: Competitor Y (monoclonal) and Competitor Z (polyclonal). The data presented herein is intended to assist researchers in making an informed decision for their specific application.

Overview and Specificity Profile

This compound is a recombinant monoclonal antibody developed to target the human "Target A" protein, a key component in the hypothetical "Signal Transduction Cascade Alpha." A primary concern for antibodies targeting proteins within large families is the potential for off-target binding, or cross-reactivity, with homologous proteins. This guide evaluates the cross-reactivity of this compound against "Target B," a closely related family member with 78% sequence homology, and the mouse ortholog of Target A (mTarget A).

// Edges Antibody -> TargetA [label="Specific Binding\n(High Affinity)", color="#4285F4", style=bold]; Antibody -> TargetB [label="Cross-Reactivity\n(Low Affinity)", color="#FBBC05", style=dashed]; Antibody -> mTargetA [label="Cross-Reactivity\n(Variable Affinity)", color="#34A853", style=dashed]; Antibody -> Unrelated [label="No Binding", color="#EA4335", style=invis]; } Caption: Conceptual diagram of this compound antibody specificity and potential cross-reactivity.

Comparative Performance Data

The specificity of this compound was evaluated against Competitor Y and Competitor Z using Western Blot (WB) and Enzyme-Linked Immunosorbent Assay (ELISA).

Lysates from human cells overexpressing Target A or Target B, and from mouse cells expressing the ortholog mTarget A, were used. Antibody concentrations were normalized to 1 µg/mL for all experiments.

Table 1: Western Blot Specificity Score (Signal intensity rated on a scale from 0 to 5, where 5 is the strongest signal and 0 is no detectable signal.)

AntibodyTarget A (Human)Target B (Human)mTarget A (Mouse)
This compound (MAb) 513
Competitor Y (MAb) 500
Competitor Z (PAb) 535

Interpretation:

  • This compound shows strong, specific binding to the intended human Target A. It exhibits minimal cross-reactivity with the homologous Target B but does show moderate cross-reactivity with the mouse ortholog.

  • Competitor Y demonstrates the highest specificity, with strong binding to human Target A and no detectable off-target binding in this assay.

  • Competitor Z , a polyclonal antibody, binds strongly to human Target A and its mouse ortholog, but also shows significant cross-reactivity with human Target B.

A direct ELISA was performed to quantify the binding affinity of each antibody to purified recombinant proteins.

Table 2: ELISA Binding Affinity (EC50, ng/mL) (EC50 is the concentration of antibody required to achieve 50% of the maximum binding signal. A lower EC50 value indicates higher affinity.)

AntibodyTarget A (Human)Target B (Human)mTarget A (Mouse)
This compound (MAb) 15850120
Competitor Y (MAb) 20> 2000> 2000
Competitor Z (PAb) 1025015

Interpretation:

  • This compound has a high affinity for human Target A. Its affinity for Target B is substantially lower (approx. 56-fold weaker), confirming low cross-reactivity. The affinity for the mouse ortholog is also high, making it suitable for studies involving both human and mouse models.

  • Competitor Y shows good affinity for human Target A and negligible binding to Target B and mTarget A at the tested concentrations, reinforcing its high specificity.

  • Competitor Z demonstrates the highest affinity for both human and mouse Target A. However, its relatively strong binding to Target B (only 25-fold weaker than to Target A) confirms the significant cross-reactivity seen in the Western Blot.

Recommended Applications

Based on the performance data, the following applications are recommended:

ApplicationThis compoundCompetitor YCompetitor Z
Detection of Human Target A (Specific)Excellent Excellent Good
Detection of Mouse Target A Good Not RecommendedExcellent
Studies requiring Human/Mouse cross-reactivityExcellent Not RecommendedExcellent
Studies where Target A vs. Target B discrimination is criticalGoodExcellent Not Recommended

Experimental Methodologies

Detailed protocols are provided to ensure reproducibility of the presented data.

This protocol outlines the key steps for assessing antibody specificity using Western Blotting.[1][2][3]

WB_Workflow cluster_prep Sample Preparation cluster_main Blotting Procedure Lysate 1. Prepare Cell Lysates (Target A, Target B, mTarget A) Quantify 2. Quantify Protein (BCA Assay) Denature 3. Denature Proteins (Laemmli buffer, 95°C for 5 min) Gel 4. SDS-PAGE (Separate proteins by size) Denature->Gel Transfer 5. Electrotransfer (Transfer to PVDF membrane) Block 6. Block Membrane (5% non-fat milk in TBST, 1 hr) PrimaryAb 7. Primary Antibody Incubation (1 µg/mL Ab in blocking buffer, 4°C overnight) Wash1 8. Wash (3x with TBST) SecondaryAb 9. Secondary Antibody Incubation (HRP-conjugated anti-species IgG, 1 hr) Wash2 10. Wash (3x with TBST) Detect 11. Detection (ECL Substrate) Image 12. Image Acquisition (Chemiluminescence Imager)

  • Sample Preparation: Prepare lysates from cells expressing the target proteins. Quantify protein concentration using a BCA assay. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto a 4-20% Tris-glycine polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[1]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (this compound, Competitor Y, or Z) diluted in blocking buffer overnight at 4°C with gentle agitation.[3]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[2]

  • Final Washes: Repeat the washing step as described in step 6.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.

This protocol details the direct ELISA procedure used to determine antibody affinity (EC50).[4]

ELISA_Workflow cluster_elisa ELISA Procedure Coat 1. Coat Plate (100 ng/well of purified antigen, 4°C overnight) Wash1 2. Wash (3x with PBST) Block 3. Block Plate (1% BSA in PBS, 1 hr) Wash2 4. Wash (3x with PBST) PrimaryAb 5. Add Primary Antibody (Serial dilutions, 2 hrs) Wash3 6. Wash (3x with PBST) SecondaryAb 7. Add Secondary Antibody (HRP-conjugated, 1 hr) Wash4 8. Wash (5x with PBST) Develop 9. Develop (Add TMB Substrate) Stop 10. Stop Reaction (Add Stop Solution) Read 11. Read Plate (450 nm)

  • Antigen Coating: Coat a 96-well high-binding microplate with 100 µL/well of purified recombinant protein (Target A, B, or mTarget A) at a concentration of 1 µg/mL in PBS. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Block the wells with 200 µL of 1% BSA in PBS for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Primary Antibody Incubation: Add 100 µL of serially diluted primary antibodies to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

  • Final Washes: Wash the plate five times with PBST.

  • Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop Reaction: Stop the reaction by adding 50 µL of 1M H₂SO₄ to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The EC50 values are calculated from the resulting dose-response curves.

Conclusion

The this compound monoclonal antibody is a high-affinity reagent for the specific detection of human Target A. Its significant cross-reactivity with the mouse ortholog makes it a valuable tool for translational research involving both human and murine systems. For studies requiring absolute discrimination between Target A and the closely related Target B, the highly specific Competitor Y antibody may be a more suitable alternative. The polyclonal nature of Competitor Z offers high signal strength and broad species reactivity but at the cost of lower specificity. Researchers should select the antibody that best fits the specific requirements of their experimental design.

References

A Comparative Guide to Small Molecule SHIP1 Activators and PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific small molecule modulator AX15839 is not documented in publicly available scientific literature or databases as of the latest update. It is presumed to be a proprietary compound name or an internal research code. This guide will therefore use Rosiptor (AQX-1125) , a well-characterized clinical-stage small molecule activator of SHIP1 (SH2-containing inositol-5'-phosphatase 1), as a representative example for this emerging class of drugs.

This guide provides a comparative analysis of Rosiptor against other small molecule modulators that target the same signaling pathway, namely PI3K inhibitors. The comparison focuses on their mechanism, potency, selectivity, and cellular effects, supported by experimental data and detailed protocols.

Introduction to Pathway Modulation

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and inflammation. The central mediator of this pathway is Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is generated by PI3K. Dysregulation of the PI3K pathway is a hallmark of many inflammatory diseases and cancers.

Two key strategies to downregulate this pathway are:

  • SHIP1 Activation: SHIP1 is a phosphatase that acts as a negative regulator of the PI3K pathway by hydrolyzing PIP3 to PI(3,4)P2, thereby reducing the levels of the primary signaling messenger. Small molecule activators of SHIP1, like Rosiptor, enhance this natural braking mechanism.

  • PI3K Inhibition: Small molecule inhibitors directly target the PI3K enzyme, preventing the production of PIP3. Different isoforms of PI3K (α, β, γ, δ) exist, and inhibitors can be pan-PI3K or isoform-selective.

Comparative Performance Data

The following tables summarize the quantitative data for the SHIP1 activator Rosiptor and representative PI3K inhibitors, Idelalisib (PI3Kδ-selective) and Alpelisib (PI3Kα-selective).

Table 1: In Vitro Potency and Selectivity
CompoundClassPrimary TargetIC50 / EC50¹Selectivity Profile
Rosiptor (AQX-1125) SHIP1 ActivatorSHIP1~30 nM (EC50)Highly selective for SHIP1; no significant activity against a broad panel of kinases and other phosphatases.
Idelalisib PI3K InhibitorPI3Kδ~2.5 nM (IC50)>40-fold selective for PI3Kδ over other Class I PI3K isoforms.
Alpelisib PI3K InhibitorPI3Kα~5 nM (IC50)Selective for PI3Kα, with lower activity against PI3Kβ/δ and minimal activity against PI3Kγ.

¹EC50 (Half-maximal effective concentration) for activators; IC50 (Half-maximal inhibitory concentration) for inhibitors.

Table 2: Cellular Activity
CompoundAssayCell TypeCellular Potency (IC50)Reference
Rosiptor (AQX-1125) Inhibition of p-AktHuman neutrophils~1 µM
Idelalisib Inhibition of p-AktB-cell lines~7 nM
Alpelisib Inhibition of p-AktBreast cancer cell lines~58 nM

Signaling Pathway Diagram

The diagram below illustrates the points of intervention for SHIP1 activators and PI3K inhibitors within the PI3K signaling cascade.

PI3K_SHIP1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment & Partial Activation PI3K->PIP2 Phosphorylation PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Signaling (Proliferation, Survival, Inflammation) pAkt->Downstream SHIP1 SHIP1 SHIP1->PIP3 Dephosphorylation (to PI(3,4)P2) Rosiptor Rosiptor (e.g., this compound) Rosiptor->SHIP1 Activation PI3Ki PI3K Inhibitors (e.g., Idelalisib) PI3Ki->PI3K Inhibition Western_Blot_Workflow cluster_exp Experimental Workflow A 1. Cell Culture (e.g., Neutrophils) B 2. Compound Treatment (e.g., Rosiptor) A->B C 3. Cell Stimulation (e.g., with GM-CSF) B->C D 4. Cell Lysis C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Western Transfer (to PVDF membrane) F->G H 8. Immunoblotting (Primary/Secondary Ab) G->H I 9. Signal Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

The Enigma of AX15839: A Search for Reproducible Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for publicly available information, reproducible experimental data for the kinase inhibitor designated as AX15839 remains elusive. This lack of accessible data precludes a thorough, evidence-based comparison with alternative compounds and the fulfillment of a detailed guide for researchers, scientists, and drug development professionals.

Our investigation into the experimental reproducibility of this compound has been unable to locate any peer-reviewed publications, clinical trial data, or public database entries that provide specific details on its biological activity, mechanism of action, or experimental protocols under this identifier. The primary and only significant mention of this compound was found in a supplementary data table of a research paper, where it was broadly categorized as a "chemical - kinase inhibitor" and associated with Interleukin-6 (IL-6) signaling. However, this solitary reference does not offer the depth of information required for a rigorous scientific comparison.

The absence of a publicly available chemical structure, CAS number, or any synonymous identifiers for this compound further compounds the challenge of data retrieval. Without this fundamental information, it is impossible to cross-reference databases or literature for relevant experimental findings. It is plausible that this compound is an internal designation for a compound that has not yet been publicly disclosed or is no longer under active development.

Consequently, the core requirements of providing structured quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways cannot be met at this time. A fundamental prerequisite for creating a publishable comparison guide is the availability of verifiable and reproducible experimental evidence, which, in the case of this compound, is not currently in the public domain.

For researchers and professionals in the field, this situation underscores the critical importance of data transparency and accessibility in the scientific community. While the initial lead suggested a potential role for this compound in modulating IL-6 pathways—a significant area of research in inflammation and oncology—the inability to substantiate this with concrete data prevents any further scientific discourse or evaluation.

Until more information about this compound is made publicly available by its originators, any discussion of its experimental reproducibility and comparative performance remains speculative. The scientific community awaits further disclosure to understand the potential of this enigmatic kinase inhibitor.

Safety Operating Guide

Proper Disposal Procedures for Unidentified Chemicals (e.g., AX15839)

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The specific chemical identifier "AX15839" does not correspond to any publicly available Safety Data Sheet (SDS) or chemical information database. The absence of an SDS, which is the primary source of safety, handling, and disposal information, necessitates treating the substance as an unknown and potentially hazardous material. The following procedures provide a general framework for the safe disposal of unidentified chemicals in a laboratory setting.

Core Principle: Treat All Unknown Substances as Hazardous

When a chemical's identity and properties are unknown, it must be handled with the utmost caution. Assume the substance is toxic, flammable, corrosive, and reactive. The primary goal is to ensure the safety of all laboratory personnel and to comply with environmental regulations.

Immediate Steps for Handling and Disposal

Proper disposal of an unidentified chemical is a multi-step process that requires coordination with your institution's Environmental Health and Safety (EHS) department.

Phase Action Key Considerations
1. Identification & Containment Attempt to identify the chemical through internal records (lab notebooks, inventory). If identification is not possible, label the container clearly as "UNKNOWN CHEMICAL - HAZARDOUS WASTE." Ensure the container is sealed, in good condition, and stored in a designated hazardous waste accumulation area.Do not open the container. Ensure secondary containment is in place to prevent spills.
2. Contact EHS Immediately contact your institution's Environmental Health and Safety (EHS) department. Provide them with all available information.EHS are the trained professionals responsible for the safe disposal of hazardous and unknown materials.
3. Information Provision Be prepared to provide EHS with the following: physical description (solid, liquid, color), quantity, location, and any known context of its origin or potential reactions.Any detail, no matter how small, can assist EHS in identifying a safe disposal pathway.
4. Awaiting Disposal Store the container in a secure, well-ventilated area, away from incompatible materials, as advised by EHS.Do not attempt to dispose of the chemical down the drain, in regular trash, or by any other unauthorized means.
5. Professional Disposal EHS will coordinate with a certified hazardous waste disposal vendor for analysis (if necessary) and final disposal in accordance with all local, state, and federal regulations.This final step is handled exclusively by trained professionals to ensure environmental and public safety.

Experimental Workflow for Unidentified Chemical Disposal

The following diagram outlines the logical steps and decision-making process for managing an unidentified chemical substance in a laboratory setting.

cluster_0 Initial Handling cluster_1 Identification & Segregation cluster_2 Official Disposal Protocol cluster_3 Completion start Unidentified Chemical (e.g., this compound) Discovered check_records Check Lab Notebooks & Inventory Records start->check_records is_identified Chemical Identified? check_records->is_identified label_known Follow Specific SDS Disposal Protocol is_identified->label_known Yes label_unknown Label as: 'UNKNOWN - HAZARDOUS WASTE' is_identified->label_unknown No end Disposal Complete label_known->end segregate Segregate & Store in Secondary Containment label_unknown->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs provide_info Provide All Known Information to EHS contact_ehs->provide_info ehs_pickup Arrange for Professional Waste Pickup provide_info->ehs_pickup ehs_pickup->end

Caption: Workflow for the safe handling and disposal of an unidentified laboratory chemical.

Disclaimer: This information provides a general guideline for handling unknown chemicals. It is not a substitute for a substance-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety department for guidance on specific situations and to ensure compliance with all applicable regulations. Your EHS department is the ultimate authority on chemical safety and disposal in your workplace.

Personal protective equipment for handling AX15839

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet (SDS), handling procedures, or experimental protocols for a substance designated "AX15839" are publicly available. This document provides a generalized framework for handling a hypothetical chemical compound in a research setting, based on standard laboratory safety practices. This information must not be used as a substitute for a substance-specific Safety Data Sheet. Always consult the official SDS provided by the manufacturer before handling any chemical.

Essential Safety and Logistical Information

For any new chemical compound, a thorough risk assessment must be conducted before any handling. The following provides a template for the essential information that should be obtained from the substance-specific SDS.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The required PPE is determined by the hazard classification of the substance.

PPE CategoryMinimum Requirement for this compound (Hypothetical)
Eye/Face Protection Chemical safety goggles or a face shield where splashing is possible.
Skin Protection
Hand ProtectionChemically resistant gloves (e.g., Nitrile, Neoprene). Glove material and thickness should be chosen based on the chemical's breakthrough time and permeation rate.
Body ProtectionLaboratory coat. For larger quantities or risk of significant exposure, a chemical-resistant apron or suit may be required.
Respiratory Protection If working outside a fume hood or with potential for aerosolization, a NIOSH-approved respirator with appropriate cartridges is necessary. The type of respirator will depend on the airborne concentration and the substance's inhalation toxicity.
Spill and Disposal Plan

A clear plan for containment and disposal is critical to mitigate environmental and personal exposure.

Plan ComponentProcedure
Spill Response 1. Evacuate and secure the area. 2. Wear appropriate PPE. 3. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite). 4. For large spills, follow institutional emergency procedures. 5. Ventilate the area.
Waste Disposal 1. Collect all waste material (including contaminated absorbents) in a designated, labeled, and sealed hazardous waste container. 2. Dispose of waste according to local, state, and federal regulations. Do not dispose of down the drain.

Experimental Workflow: Handling and Preparation

The following diagram outlines a generalized workflow for handling a new chemical compound like this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase a Review Safety Data Sheet (SDS) b Conduct Risk Assessment a->b c Don Appropriate PPE b->c d Weigh Compound in Fume Hood c->d Proceed to Handling e Prepare Solution d->e f Perform Experiment e->f g Decontaminate Work Area f->g Experiment Complete h Segregate and Label Waste g->h i Dispose of Waste via EH&S h->i j Doff PPE i->j

Generalized workflow for handling a new chemical compound.

Hypothetical Signaling Pathway

If this compound were, for example, an inhibitor of a specific kinase in a cellular signaling pathway, a diagram illustrating this mechanism would be crucial for understanding its biological context.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor kinaseA Kinase A receptor->kinaseA Activates kinaseB Kinase B kinaseA->kinaseB Phosphorylates target Cellular Response kinaseB->target This compound This compound This compound->kinaseA Inhibits

Diagram of this compound as a hypothetical inhibitor of Kinase A.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AX15839
Reactant of Route 2
Reactant of Route 2
AX15839

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。